N-Allylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQCXAUFUOFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29469-99-6 | |
| Record name | Acetamide, N-2-propen-1-yl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29469-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60219232 | |
| Record name | N-Allylacetamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692-33-1 | |
| Record name | N-Allylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Allylacetamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-allyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53475 | |
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| Record name | N-Allylacetamide | |
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| Record name | N-allylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ALLYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJT0M8Y9MO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Allylacetamide (CAS: 692-33-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of N-Allylacetamide. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as an intermediate or building block in their work.
Physicochemical Properties
This compound is a versatile organic compound with a range of applications in chemical synthesis.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 692-33-1 | [2] |
| Molecular Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [2] |
| IUPAC Name | N-prop-2-enylacetamide | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 227.3 °C at 760 mmHg | [3] |
| 97-102 °C at 14 Torr | [1] | |
| Melting Point | 64-65 °C | [1] |
| Density | 0.884 g/cm³ | [3] |
| ~1.4582 g/cm³ at 23 °C | [1] | |
| Flash Point | 119.3 °C | [3] |
| XLogP3 | 0.2 | [2] |
Synthesis Protocols
This compound can be synthesized through various methods, with the most common being the acylation of allylamine with acetic anhydride.[1][4] It serves as a key intermediate in the synthesis of melatonin.[5][6]
Synthesis of this compound from Allylamine and Acetic Anhydride
This method involves the nucleophilic attack of allylamine on the carbonyl carbon of acetic anhydride, proceeding through an addition-elimination mechanism to yield this compound and acetic acid as a byproduct.[1]
Experimental Protocol:
-
Materials:
-
Allylamine
-
Acetic anhydride
-
Appropriate solvent (e.g., a suitable organic solvent or neat)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, condenser)
-
Purification apparatus (distillation or chromatography equipment)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place allylamine.
-
Slowly add acetic anhydride to the stirred allylamine. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction is generally allowed to proceed for several hours (e.g., 20 hours) to ensure completion.[1]
-
Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, the crude this compound can be purified. If necessary, neutralize the acetic acid byproduct with a suitable base.
-
Purify the product by vacuum distillation or column chromatography to obtain the final, pure this compound.[4] Expected yields are typically in the range of 85-95%.[1]
-
Synthesis of Melatonin from this compound
This compound is a precursor in a two-step synthesis of melatonin, which involves hydroformylation followed by a Fischer indole synthesis.[1][6]
Experimental Protocol:
-
Step 1: Hydroformylation of this compound
-
In a suitable reaction vessel, dissolve this compound in an appropriate solvent system (e.g., an inverted two-phase toluene/water system).[5]
-
Add a rhodium catalyst, such as Rh(acac)(CO)₂ with a Xantphos ligand.[5]
-
Pressurize the vessel with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and maintain it for the required duration.[5]
-
After the reaction, the resulting product, N-acetyl-4-aminobutanal, will be in the aqueous phase.[6]
-
-
Step 2: Fischer Indole Synthesis to Melatonin
-
To the aqueous solution containing N-acetyl-4-aminobutanal, add 4-methoxyphenylhydrazine.
-
The subsequent hydrazone formation and Fischer-indole synthesis can be carried out in a one-pot manner.[5]
-
The reaction may require acidic conditions and heating.
-
Upon completion, extract the melatonin from the reaction mixture using a suitable organic solvent.
-
Purify the extracted melatonin using standard techniques such as crystallization or chromatography.
-
Spectroscopic and Chromatographic Data
The identity and purity of this compound are confirmed through various analytical techniques.
Table 2: Spectroscopic and Chromatographic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | See Table 3 | [7][8] |
| ¹³C NMR | See Table 4 | [9][10] |
| FTIR (cm⁻¹) | See Table 5 | [11][12] |
| Mass Spec. (GC-MS) | See Table 6 | [2][13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~5.1 | m | 2H | -CH=CH₂ |
| ~3.8 | t | 2H | -CH₂-NH- |
| ~2.0 | s | 3H | -C(O)CH₃ |
| ~5.6 | br s | 1H | -NH- |
Table 4: ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O |
| ~134 | -CH=CH₂ |
| ~116 | -CH=CH₂ |
| ~42 | -CH₂-NH- |
| ~23 | -C(O)CH₃ |
Experimental Protocol for NMR:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 MHz for ¹H NMR).[14]
-
Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, or residual solvent peaks).[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 5: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch |
| ~3080 | =C-H stretch |
| ~1650 | C=O stretch (Amide I) |
| ~1550 | N-H bend (Amide II) |
| ~1640, 990, 920 | C=C stretch and bends |
Experimental Protocol for FTIR:
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a transparent disk.[12] Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Table 6: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 99 | [M]⁺ (Molecular Ion) |
| 58 | [CH₂=CHCH₂NH₂]⁺ |
| 43 | [CH₃CO]⁺ |
| 41 | [CH₂=CHCH₂]⁺ |
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions: Use a temperature program to separate the components of the sample. Helium is typically used as the carrier gas.[13]
-
MS Conditions: Use electron ionization (EI) as the ionization source. Acquire mass spectra over a suitable mass range (e.g., m/z 30-200).
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum with a reference library or interpret the fragmentation pattern.[2]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
This compound is a valuable building block in organic synthesis with several applications:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of melatonin, a hormone that regulates sleep-wake cycles.[1][5]
-
Polymer Chemistry: The allyl group allows for polymerization and copolymerization to create novel materials.
-
Agrochemicals: It can be used in the development of new agrochemicals.
-
Organic Synthesis: The double bond and amide functionality provide reactive sites for various chemical transformations, including hydroformylation, arylative cyclization, and other carbonylative reactions.[1]
References
- 1. Buy this compound | 692-33-1 [smolecule.com]
- 2. This compound | C5H9NO | CID 69653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 692-33-1 | Benchchem [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 10. DSpace [dr.lib.iastate.edu]
- 11. azooptics.com [azooptics.com]
- 12. jascoinc.com [jascoinc.com]
- 13. tips.sums.ac.ir [tips.sums.ac.ir]
- 14. rsc.org [rsc.org]
An In-depth Technical Guide to the Chemical Data of N-prop-2-enylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-prop-2-enylacetamide, also known as N-allylacetamide, is a chemical compound with the IUPAC name N-prop-2-enylacetamide. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectroscopic data. The information is presented in a structured format to facilitate easy reference and comparison for research, development, and drug discovery applications.
Chemical and Physical Properties
N-prop-2-enylacetamide is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-prop-2-enylacetamide |
| Common Name | This compound |
| CAS Number | 692-33-1 |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol [2] |
| InChI Key | DVQCXAUFUOFSDW-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC=C |
Table 2: Physical Properties
| Property | Value |
| Physical Form | Solid[1] |
| Melting Point | 64-65 °C |
| Boiling Point | 97-102 °C at 14 Torr; 227.3 °C at 760 mmHg |
| Density | ~1.4582 g/cm³ at 23 °C; 0.884 g/cm³ |
Spectroscopic Data
Due to the limited availability of public experimental spectra for N-prop-2-enylacetamide, the following data is based on predicted values and typical ranges for the functional groups present in the molecule.
Table 3: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~5.8 | m | 1H | -CH=CH₂ |
| ~5.1 | m | 2H | -CH=CH₂ |
| ~3.9 | t | 2H | -CH₂-NH- |
| ~2.0 | s | 3H | CH₃-C=O |
| ~5.5-6.0 | br s | 1H | -NH- |
Table 4: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~170 | C=O |
| ~134 | -CH=CH₂ |
| ~116 | -CH=CH₂ |
| ~42 | -CH₂-NH- |
| ~23 | CH₃-C=O |
Table 5: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond Vibration |
| ~3300 | N-H Stretch |
| ~3080 | =C-H Stretch |
| ~1650 | C=O Stretch (Amide I) |
| ~1640 | C=C Stretch |
| ~1550 | N-H Bend (Amide II) |
Table 6: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 99 | [M]⁺ (Molecular Ion) |
| 58 | [CH₂=CHCH₂NH₂]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The synthesis of N-prop-2-enylacetamide is commonly achieved through the acylation of allylamine with acetic anhydride.
Synthesis of N-prop-2-enylacetamide from Allylamine and Acetic Anhydride
Materials:
-
Allylamine
-
Acetic Anhydride
-
A suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve allylamine in the chosen aprotic solvent.
-
Slowly add a molar equivalent of acetic anhydride to the stirred solution. The reaction is exothermic, and cooling may be necessary to maintain room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid byproduct.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude N-prop-2-enylacetamide.
-
The crude product can be further purified by vacuum distillation.
Mandatory Visualizations
Diagram 1: Synthesis and Analysis Workflow of N-prop-2-enylacetamide
References
N-Allylacetamide molecular formula and weight
An In-depth Technical Guide to N-Allylacetamide: Synthesis, Properties, and Applications
Introduction
This compound, with the IUPAC name N-prop-2-enylacetamide, is an organic compound featuring an acetamide group attached to an allyl moiety.[1] This structure provides it with versatile reactivity, making it a valuable intermediate in various organic syntheses. Its applications range from being a building block in the synthesis of pharmaceuticals to its use in polymer chemistry.[1] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, analytical methods, and key applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol [1][2][3][4] |
| CAS Number | 692-33-1[1][2][4] |
| IUPAC Name | N-prop-2-enylacetamide[1][2] |
| Density | 0.884 g/cm³[2] |
| Boiling Point | 227.3 °C at 760 mmHg[2] |
| Flash Point | 119.3 °C[2] |
| Appearance | Colorless oil[3] |
Experimental Protocols: Synthesis of this compound
This compound is commonly synthesized via the nucleophilic acylation of allylamine.[1] Two prevalent methods utilize either acetic anhydride or acetyl chloride as the acylating agent.
Method 1: Acylation with Acetic Anhydride
This is a primary method for this compound synthesis.[1] The reaction involves the nucleophilic attack of allylamine on the carbonyl carbon of acetic anhydride.
Reaction: CH₂(CH)CH₂NH₂ + (CH₃CO)₂O → CH₂(CH)CH₂NHCOCH₃ + CH₃COOH
Procedure:
-
In a reaction vessel, combine allylamine and acetic anhydride.
-
The reaction is typically stirred at room temperature.
-
The reaction proceeds over approximately 20 hours.[1]
Yield: This method can achieve high yields, generally in the range of 85-95%.[1]
Method 2: Acylation with Acetyl Chloride
This method offers a faster reaction time compared to the acetic anhydride method due to the higher reactivity of acetyl chloride.[3]
Reaction: CH₂(CH)CH₂NH₂ + CH₃COCl → CH₂(CH)CH₂NHCOCH₃ + HCl
Procedure:
-
Dissolve allylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add acetyl chloride to the solution. A base is required to neutralize the hydrochloric acid byproduct, which helps to drive the reaction to completion.[1][3]
-
The reaction mixture is stirred at room temperature.
-
The reaction is typically complete within 2-4 hours.[1]
-
The final product can be purified by vacuum distillation.[3]
Analytical Characterization
The identity and purity of this compound can be confirmed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to analyze this compound. A common mobile phase consists of acetonitrile, water, and an acid like phosphoric or formic acid.[4]
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the amide and allyl groups can be confirmed. PubChem provides access to FTIR spectra for this compound.[2]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[3] The expected monoisotopic mass is 99.068413911 Da.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure.
Synthetic Applications
The unique structure of this compound, containing both an amide and a reactive allyl group, makes it a useful intermediate in several synthetic pathways.
Palladium-Catalyzed Reactions
This compound is a key substrate in palladium-catalyzed reactions, such as arylative cyclization with aryl halides. This reaction, typically carried out in the presence of a palladium catalyst and a base like sodium tert-butoxide, produces benzyl-substituted oxazolines, which are important structural motifs in ligands and pharmaceuticals.[1][3]
Caption: Palladium-catalyzed arylative cyclization of this compound.
Synthesis of Melatonin
This compound serves as a starting material in some synthetic routes to melatonin. One approach involves the hydroformylation of this compound using a rhodium catalyst to produce an intermediate, which then undergoes a Fischer indole reaction to yield melatonin.[1]
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area.[5]
Conclusion
This compound is a versatile chemical compound with significant applications in organic synthesis. Its straightforward preparation and the reactivity of its allyl group make it a valuable precursor for a variety of more complex molecules, including pharmaceuticals and novel polymers. The methodologies and data presented in this guide offer a solid foundation for its use in a research and development setting.
Caption: General experimental workflow for the synthesis and analysis of this compound.
References
N-Allylacetamide: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of N-Allylacetamide, a versatile chemical compound with significant applications in organic synthesis and pharmaceutical development.
Core Identifiers and Synonyms
Precise identification of chemical compounds is fundamental for research and development. The following table summarizes the key identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | N-prop-2-enylacetamide[1][2][3] |
| Synonyms | N-acetylallylamine, Acetamide-N-allyl, N-(Prop-2-en-1-yl)acetamide, N-(2-Propenyl)acetamide[4][5] |
| CAS Number | 692-33-1[1][2][4] |
| PubChem CID | 69653[3] |
| European Community (EC) Number | 211-729-0[3][4] |
| UNII | PJT0M8Y9MO[3][4] |
| InChI | InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7)[1][3][6] |
| InChIKey | DVQCXAUFUOFSDW-UHFFFAOYSA-N[1][2][4][6] |
| SMILES | CC(=O)NCC=C[1][3][6] |
| Molecular Formula | C5H9NO[1][2][4][6] |
| Molecular Weight | 99.13 g/mol [1][2] |
Logical Relationship of Identifiers
The following diagram illustrates the hierarchical relationship between the various identifiers for this compound, from the most general common name to the specific structural representations.
References
- 1. Buy this compound | 692-33-1 [smolecule.com]
- 2. This compound | 692-33-1 | Benchchem [benchchem.com]
- 3. This compound | C5H9NO | CID 69653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound | 692-33-1 [chemicalbook.com]
- 6. PubChemLite - this compound (C5H9NO) [pubchemlite.lcsb.uni.lu]
Spectroscopic data for N-Allylacetamide (¹H NMR, IR, Mass Spec)
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for N-Allylacetamide (N-prop-2-enylacetamide), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its ¹H NMR, IR, and Mass Spectrometry data. This guide includes detailed experimental protocols and presents all quantitative data in clearly structured tables for ease of reference and comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Note: Experimentally obtained and verified ¹H NMR data for this compound with complete assignment of chemical shifts, multiplicities, and coupling constants were not available in publicly accessible databases at the time of this publication. The data presented below are predicted values based on standard chemical shift ranges for the functional groups present in the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃-C(=O)- | ~2.0 | Singlet (s) | 3H |
| -NH- | 5.5 - 6.5 | Broad Singlet (br s) | 1H |
| -CH₂-N- | ~3.8 - 3.9 | Triplet (t) or Doublet of Triplets (dt) | 2H |
| =CH₂ | ~5.1 - 5.3 | Multiplet (m) | 2H |
| -CH= | ~5.8 - 5.9 | Multiplet (m) | 1H |
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~3080 | =C-H stretch |
| ~2930 | C-H stretch (sp³) |
| ~1650 | C=O stretch (Amide I) |
| ~1645 | C=C stretch |
| ~1550 | N-H bend (Amide II) |
| ~990 and ~920 | =C-H bend (out-of-plane) |
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Putative Fragment |
| 99 | 5.4 | [M]⁺ (Molecular Ion) |
| 84 | 6.2 | [M - CH₃]⁺ |
| 72 | 1.1 | |
| 58 | 5.2 | |
| 57 | 100.0 | [CH₂=CHCH₂NHCO]⁺ or rearrangement fragments |
| 56 | 80.5 | |
| 43 | 62.3 | [CH₃CO]⁺ |
| 42 | 6.1 | |
| 41 | 21.6 | [CH₂=CHCH₂]⁺ |
| 39 | 8.9 | |
| 30 | 34.0 | [CH₂=NH₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These represent typical procedures for the analysis of a small organic molecule like this compound.
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound would typically be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Standard acquisition parameters would include a 30° or 45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. To achieve a good signal-to-noise ratio, 8 to 16 scans are typically co-added. The resulting free induction decay (FID) is then Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound, which is a liquid at room temperature, is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The data presented was likely acquired from a neat sample (without solvent).[1]
One common method is the use of a capillary cell, where a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[1] The plates are then mounted in the spectrometer's sample holder. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. Subsequently, the sample spectrum is recorded, and the background is automatically subtracted to yield the final IR spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound is typically obtained using a mass spectrometer with an electron impact (EI) ionization source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
In the EI source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum. The data presented indicates a source temperature of 220 °C and a sample temperature of 160 °C.
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
Physical properties of N-Allylacetamide (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the core physical properties of N-Allylacetamide, a secondary amide of interest in various research and development applications. The document outlines its boiling point and density, presents generalized experimental protocols for their determination, and includes a schematic for its common synthesis route.
Core Physical and Chemical Properties
This compound (IUPAC name: N-(prop-2-en-1-yl)acetamide) is an organic compound featuring an allyl group bonded to the nitrogen atom of an acetamide. This structure imparts specific physical and chemical characteristics relevant to its application in synthesis and material science.
Quantitative Data Summary
The reported physical properties of this compound exhibit some variation across different sources. The following table summarizes the available quantitative data. It is recommended that users verify these properties through experimental analysis for their specific applications.
| Physical Property | Reported Value(s) | Source(s) |
| Boiling Point | 227.3°C at 760 mmHg | [1][2] |
| 97 to 102°C at 14 Torr | [3] | |
| Density | 0.884 g/cm³ | [1] |
| ~1.4582 g/cm³ at 23°C | [3] | |
| Molecular Formula | C₅H₉NO | [1][4] |
| Molecular Weight | 99.13 g/mol | [3][4] |
Experimental Protocols for Property Determination
Boiling Point Determination
The boiling point of a liquid is a key indicator of its volatility and purity. Several methods can be employed for its determination, with the choice often depending on the available sample volume.
1. Distillation Method (for sample volumes ≥5 mL):
-
Apparatus: A simple distillation setup is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Procedure:
-
The liquid sample (at least 5 mL) is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The flask is heated gently.
-
As the liquid boils and the vapor condenses, the temperature is monitored.
-
The boiling point is recorded as the highest stable temperature observed on the thermometer during the distillation process.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
-
2. Reflux Method:
-
Apparatus: A round-bottom flask is fitted with a condenser in a vertical position. A thermometer is positioned so that its bulb is immersed in the vapor phase above the boiling liquid.
-
Procedure:
-
The sample is placed in the flask with boiling chips and heated to a gentle boil.
-
The liquid will vaporize and then condense, returning to the flask.
-
The thermometer will register the temperature of the hot vapor, which corresponds to the boiling point at the given pressure.
-
3. Thiele Tube Method (for small sample volumes <1 mL):
-
Apparatus: A Thiele tube, a small test tube, a capillary tube, a thermometer, and a heat source.
-
Procedure:
-
A small amount of the liquid is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.
-
The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point oil.
-
The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
-
Density Measurement
Density is a fundamental physical property that can be determined with high precision using various methods.
1. Pycnometry (Gravimetric Method):
-
Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again. The temperature of the liquid is recorded.
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed.
-
The density of the sample is calculated using the weights of the sample, the reference liquid, and the known density of the reference liquid.
-
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the acylation of allylamine using an acetylating agent such as acetic anhydride or acetyl chloride. The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
References
Early Research and Discovery of N-Allylacetamide Polymerization: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research surrounding the polymerization of N-Allylacetamide, a monomer that garnered interest in the mid-20th century. Early investigations into its polymerization were part of a broader exploration of allyl compounds. These initial studies laid the groundwork for understanding the unique challenges and characteristics of poly(this compound), particularly the phenomenon of degradative chain transfer which significantly impacts the polymer's molecular weight.
Synthesis of this compound
The primary and historically significant method for synthesizing this compound involves the acylation of allylamine with acetic anhydride.[1] This straightforward nucleophilic acyl substitution reaction provides a reliable route to the monomer.
Radical Polymerization of this compound
Early research established that this compound can undergo homopolymerization via a free-radical mechanism, typically initiated by thermal decomposition of initiators like benzoyl peroxide.[2] However, unlike the polymerization of many vinyl monomers, the polymerization of allyl compounds, including this compound, is characterized by low reaction rates and the formation of low molecular weight polymers. This is attributed to a frequent side reaction known as degradative chain transfer.
Degradative Chain Transfer: The Core Challenge
The primary obstacle in producing high molecular weight poly(this compound) is degradative chain transfer. In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the kinetic chain and produces a stable, resonance-delocalized allyl radical. This newly formed radical is significantly less reactive and less likely to initiate a new polymer chain, thus "degrading" the kinetic chain and limiting the polymer's chain length.
Summary of Polymerization Characteristics
The following table summarizes the key qualitative findings from early research on this compound polymerization.
| Characteristic | Description | Implication for Polymer Synthesis |
| Monomer Reactivity | Moderate, capable of undergoing free-radical polymerization. | Polymerization is feasible under standard radical-initiating conditions. |
| Polymerization Rate | Generally slow compared to vinyl monomers. | Longer reaction times are required to achieve significant monomer conversion. |
| Molecular Weight | Consistently low, typically resulting in oligomers or low polymers. | Difficult to produce high-performance materials requiring long polymer chains. |
| Dominant Side Reaction | Degradative chain transfer to the monomer. | Severely limits the achievable molecular weight of the resulting polymer. |
| Resulting Polymer | Poly(this compound) is typically a viscous liquid or a low-melting solid. | Applications are limited to areas where high molecular weight is not a critical factor. |
Representative Experimental Protocol: Radical Polymerization
The following is a representative experimental protocol for the bulk polymerization of this compound, based on general procedures for allyl monomer polymerization from the mid-20th century. Note: This is an illustrative protocol and not directly extracted from a specific early publication due to the unavailability of the full-text primary sources.
Objective: To synthesize poly(this compound) via free-radical bulk polymerization.
Materials:
-
This compound (freshly distilled)
-
Benzoyl peroxide (recrystallized)
-
Methanol (reagent grade)
-
Polymerization tube (heavy-walled glass)
-
Vacuum line
-
Constant temperature oil bath
Procedure:
-
Monomer and Initiator Charging: A known quantity of freshly distilled this compound and a specific weight percentage of benzoyl peroxide (e.g., 1-5 mol%) are charged into a heavy-walled glass polymerization tube.
-
Degassing: The contents of the tube are thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically achieved by subjecting the tube to several freeze-pump-thaw cycles under high vacuum.
-
Sealing: After degassing, the polymerization tube is sealed under vacuum.
-
Polymerization: The sealed tube is immersed in a constant temperature oil bath set to a predetermined temperature (e.g., 80-100 °C) to initiate the thermal decomposition of the benzoyl peroxide and start the polymerization. The reaction is allowed to proceed for a specified duration (e.g., 24-72 hours).
-
Isolation of Polymer: After the designated reaction time, the tube is cooled, and the seal is carefully broken. The viscous contents are dissolved in a suitable solvent (e.g., acetone or chloroform).
-
Purification: The polymer solution is then slowly added to a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer. This step is repeated to remove any unreacted monomer and initiator fragments.
-
Drying: The purified polymer is collected by filtration or decantation and dried to a constant weight in a vacuum oven at a moderate temperature.
-
Characterization: The resulting polymer would then be characterized to determine its properties, such as molecular weight (by techniques like viscometry or osmometry in that era) and structure (via infrared spectroscopy).
Visualizing the Polymerization Pathway
The following diagrams illustrate the key steps in the free-radical polymerization of this compound, including the critical degradative chain transfer step.
References
The Allylamide Functional Group: A Technical Guide to Chemical Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The allylamide functional group, characterized by an amide linked to an allyl moiety (–CH₂–CH=CH₂), is a versatile and increasingly important structural motif in modern organic chemistry. Its unique electronic and steric properties, arising from the interplay between the electron-rich amide and the reactive allyl group, offer a diverse landscape of chemical transformations. This guide provides an in-depth exploration of the reactivity of the allylamide functional group, focusing on key reactions, mechanistic insights, quantitative data, and detailed experimental protocols relevant to research and development.
Reactivity of the Amide Moiety
The amide portion of the allylamide group exhibits characteristic reactivity, primarily centered on reduction and hydrolysis. However, the presence of the adjacent allyl group can influence reaction outcomes.
Reduction to Allylic Amines
The reduction of the carbonyl group in N-allylamides is a common strategy to access valuable allylic amines. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, though it requires careful control to prevent undesired reduction of the carbon-carbon double bond.[1]
The general mechanism involves nucleophilic attack of the hydride on the amide carbonyl, followed by the elimination of a metal-aluminate species to form a transient iminium ion, which is then rapidly reduced by another equivalent of hydride. A key challenge is the concomitant reduction of the alkene, which can occur, particularly with excess reductant or at higher temperatures.[1][2] Optimized conditions, such as using a modest excess of LiAlH₄ (e.g., 1.5 equivalents) in solvents like tert-butyl methyl ether (tBuOMe), can minimize this side reaction.[1]
| Substrate Example | Reagent (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield of Allylamine (%) | Yield of Propylamine (%) | Reference |
| N-allylbenzamide | LiAlH₄ (1.5) | tBuOMe | 25 | 48 | 85 | 14 | [1] |
| N-allyl-N-methyl-dodecanamide | LiAlH₄ (1.5) | tBuOMe | 25 | 2 | >98 | <2 | [1] |
| Sterically Hindered N-allylamide | LiAlH₄ (1.5) | tBuOMe | 66 | 48 | 35 | 65 | [1] |
Table 1: Representative Yields for the Reduction of N-Allylamides with LiAlH₄.
Experimental Protocol: Selective Reduction of N-Allylbenzamide
Objective: To reduce N-allylbenzamide to N-allylbenzylamine while minimizing over-reduction of the double bond.[1]
Materials:
-
N-allylbenzamide
-
Lithium aluminum hydride (LiAlH₄)
-
tert-Butyl methyl ether (tBuOMe), anhydrous
-
Water, distilled
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, dropping funnel)
Procedure:
-
A 1 M solution of LiAlH₄ in tBuOMe is prepared under an inert atmosphere (Argon or Nitrogen).
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous tBuOMe, a solution of N-allylbenzamide (1.0 equivalent) in anhydrous tBuOMe is added dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 48 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.[3]
-
The resulting white precipitate (aluminum salts) is stirred vigorously for 30 minutes and then removed by filtration through a pad of Celite.
-
The filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-allylbenzylamine.
-
The product can be further purified by silica gel column chromatography if necessary.
Reactivity of the Allyl Group
The allyl moiety is rich in reactivity, enabling a wide range of transformations including radical reactions, cyclizations, and transition-metal-catalyzed modifications.
Radical Reactions: Allylic Halogenation
The allylic C-H bonds in allylamides are susceptible to radical abstraction due to the formation of a resonance-stabilized allylic radical. This allows for selective halogenation at the allylic position, typically using N-bromosuccinimide (NBS) as a source of low-concentration bromine in the presence of a radical initiator (e.g., AIBN or light).[4]
The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. The key step is the abstraction of an allylic hydrogen by a bromine radical, forming a resonance-stabilized radical intermediate. This intermediate then reacts with molecular bromine to yield the allylic bromide and a new bromine radical, propagating the chain.[4]
Experimental Protocol: Radical Bromination of an N-Allylamide
Objective: To selectively brominate the allylic position of an N-allylamide using NBS.[5]
Materials:
-
N-Allylamide substrate
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄), anhydrous
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the N-allylamide (1.0 equivalent) in anhydrous CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of AIBN (approx. 0.02 equivalents) to the solution.
-
Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. Alternatively, initiate the reaction with a UV lamp at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct is observed floating on top of the denser CCl₄ solvent.
-
After completion (usually 1-3 hours), cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude allylic bromide, which can be purified by column chromatography.
Intramolecular Cyclization Reactions
The dual functionality of allylamides makes them excellent precursors for intramolecular cyclization to form various nitrogen- and oxygen-containing heterocycles, such as oxazolines. Electrochemical methods have emerged as green and efficient strategies for these transformations. For instance, the electrochemical selenocyclization of N-allyl benzamides with diselenides yields selenofunctionalized oxazolines.[6]
This process avoids the need for harsh chemical oxidants by using electrons as the reagent.[7][8] The proposed mechanism involves the generation of an electrophilic selenium species (a selenium cation or radical) at the anode, which then adds to the alkene. The amide oxygen acts as an intramolecular nucleophile, attacking the resulting intermediate to forge the oxazoline ring.
| Substrate (N-allyl-R-benzamide) | Electrode Material (Anode/Cathode) | Charge (F/mol) | Solvent | Yield (%) | Reference |
| R = H | Graphite/Graphite | 3.5 | MeCN/t-BuOH | 93 | [11 (from supporting info)] |
| R = 4-Me | Graphite/Graphite | 3.5 | MeCN/t-BuOH | 81 | [11 (from supporting info)] |
| R = 4-OMe | Graphite/Graphite | 3.5 | MeCN/t-BuOH | 78 | [11 (from supporting info)] |
| R = 4-Cl | Graphite/Graphite | 3.5 | MeCN/t-BuOH | 85 | [11 (from supporting info)] |
| R = 4-NO₂ | Graphite/Graphite | 3.5 | MeCN/t-BuOH | 65 | [11 (from supporting info)] |
Table 2: Yields for Electrochemical Selenocyclization of N-Allyl Benzamides.
Transition-Metal Catalysis: The Allyl Group as a Protective Moiety
The allyl group is a robust protecting group for the amide nitrogen, stable under many acidic and basic conditions where other groups like Boc or Fmoc would be cleaved.[9] Its removal (deallylation) is typically achieved under mild conditions using transition-metal catalysts, making it a valuable tool in complex syntheses, such as peptide chemistry.[9][10]
A particularly effective one-pot method involves two key steps:
-
Isomerization: A ruthenium catalyst, such as Ru(CO)HCl(PPh₃)₄, promotes the migration of the double bond from the terminal position to form a more labile N-enamide (N-prop-1-enyl amide).[9]
-
Cleavage: The electron-rich enamide is then easily cleaved by ozonolysis or other oxidative methods to release the deprotected amide.[9]
| Substrate | Catalyst (mol%) | Isomerization Conditions | Cleavage Reagents | Final Yield (%) | Reference |
| N-allyl-N-Boc-Gly-Phe-OMe | Ru(CO)HCl(PPh₃)₄ (5) | Toluene, reflux, 2h | 1. O₃, CH₂Cl₂; 2. Me₂S; 3. Et₂NH | 95 | [9] |
| N-allyl-acetamide | Ru(CO)HCl(PPh₃)₄ (5) | Toluene, reflux, 2h | 1. O₃, CH₂Cl₂; 2. Me₂S; 3. Et₂NH | 78 | [9] |
| N-allyl-benzamide | Ru(CO)HCl(PPh₃)₄ (5) | Toluene, reflux, 2h | 1. O₃, CH₂Cl₂; 2. Me₂S; 3. Et₂NH | 88 | [9] |
Table 3: Yields for One-Pot Deallylation of N-Allylamides.
Experimental Protocol: One-Pot Deallylation of an N-Allylated Peptide
Objective: To remove the N-allyl protecting group from a peptide derivative using a ruthenium-catalyzed isomerization followed by ozonolysis.[9]
Materials:
-
N-allylated peptide substrate
-
Ru(CO)HCl(PPh₃)₄ catalyst
-
Toluene, anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃) generator
-
Dimethyl sulfide (Me₂S)
-
Diethylamine (Et₂NH)
-
1,2-Dichloroethane
Procedure:
-
Isomerization: To a solution of the N-allylated substrate (1.0 equivalent) in anhydrous toluene (to make a 0.1 M solution), add the Ru(CO)HCl(PPh₃)₄ catalyst (0.05 equivalents) under an argon atmosphere.
-
Reflux the mixture for 2 hours. Monitor the formation of the enamide intermediate by NMR or TLC.
-
After cooling, remove the toluene under reduced pressure.
-
Ozonolysis: Dissolve the residue in anhydrous CH₂Cl₂ (to make a 0.05 M solution) and cool the solution to -78 °C.
-
Bubble ozone gas through the solution for approximately 30 minutes or until a persistent blue color indicates excess ozone.
-
Purge the solution with argon to remove excess ozone.
-
Add dimethyl sulfide (10 equivalents) to the cold solution to quench the ozonide and reduce the intermediate. Allow the mixture to warm to room temperature.
-
Hydrolysis: Remove the solvent under reduced pressure. Dissolve the residue in 1,2-dichloroethane (0.1 M), add diethylamine (3 equivalents), and reflux the mixture overnight to hydrolyze the N-formyl intermediate.
-
After cooling, the solvent is removed, and the final deprotected amide product is purified by column chromatography.
Enzymatic Reactivity and Biological Significance
The allylamine functional group (often present in allylamide-derived drugs) is a cornerstone of a major class of antifungal agents, including terbinafine and naftifine.[11] These drugs function by selectively inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway: squalene epoxidase.[12][13]
This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, an early and rate-limiting step in the formation of ergosterol, the primary sterol in fungal cell membranes.[11] Inhibition of squalene epoxidase leads to two cytotoxic effects:
-
Ergosterol Depletion: The lack of ergosterol disrupts the structural integrity and fluidity of the fungal membrane, impairing its function.[11]
-
Squalene Accumulation: The buildup of the squalene precursor to toxic levels further damages the cell membrane and interferes with cellular processes.[14]
The high selectivity of allylamine drugs for the fungal enzyme over its mammalian counterpart makes them effective and relatively safe therapeutic agents.[14]
Conclusion
The allylamide functional group presents a rich and diverse reactivity profile that makes it a valuable component in the synthetic chemist's toolbox. The amide moiety can be selectively reduced to access allylic amines, while the allyl group offers a handle for a wide array of transformations, including radical substitutions, intramolecular cyclizations, and transition-metal-catalyzed manipulations. Its critical role as a pharmacophore in antifungal drugs and as a versatile protecting group in complex synthesis underscores its importance for researchers, scientists, and drug development professionals. A thorough understanding of its reactivity allows for the strategic design of novel molecules and efficient synthetic routes.
References
- 1. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
- 6. researchgate.net [researchgate.net]
- 7. Electrochemical oxidative cyclization of N-allylamides for the synthesis of CF3-containing benzoxazines and oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrochemical oxidative cyclization of N-allylamides for the synthesis of CF3-containing benzoxazines and oxazolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 13. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
N-Allylacetamide safety, handling, and storage precautions
An In-depth Technical Guide to the Safety, Handling, and Storage of N-Allylacetamide
This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 692-33-1), tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 692-33-1 | [1][2][3] |
| Molecular Formula | C₅H₉NO | [2][3][4] |
| Molecular Weight | 99.13 g/mol | [2][3] |
| Boiling Point | 227.3 °C at 760 mmHg | [1][3] |
| Flash Point | 119.3 °C | [1][3] |
| Density | 0.884 g/cm³ | [3] |
| Physical State | Not specified (Assumed liquid based on properties) | [1] |
| Solubility | No data available | [1] |
| Melting Point/Freezing Point | No data available | [1] |
| Vapor Pressure | No data available | [5] |
| Auto-ignition Temperature | No data available | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS), based on notifications to the European Chemicals Agency (ECHA).[2]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information provided in 2 reports by companies from 2 notifications to the ECHA C&L Inventory.[2]
Safe Handling and Engineering Controls
Proper handling procedures are essential to minimize exposure. The hierarchy of controls should be applied to ensure the highest level of safety.
Caption: Hierarchy of controls for mitigating exposure risks.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated place.[1] A chemical fume hood is recommended to control vapor exposure. Ensure adequate ventilation, especially in confined areas.[6]
-
Safety Stations: Set up emergency exits and risk-elimination areas.[1] Safety showers and eyewash stations should be readily accessible.[7]
Administrative Controls & Work Practices
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][7]
-
Keep the substance away from heat, sparks, and open flames.[7][9]
Personal Protective Equipment (PPE)
When engineering and administrative controls are not sufficient, appropriate PPE must be used.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., Type A for organic vapors).[1][5] Respiratory protection must be used in accordance with local regulations.[10]
Storage Requirements
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.
-
Conditions: Store in a dry, cool, and well-ventilated place.[1][7][9]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][6]
Emergency Procedures
Detailed protocols must be in place for handling emergencies such as spills, fires, and personnel exposure.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H9NO | CID 69653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Buy this compound | 692-33-1 [smolecule.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemos.de [chemos.de]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Laboratory Synthesis of N-Allylacetamide from Allylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed laboratory protocols for the synthesis of N-Allylacetamide, a valuable intermediate in organic synthesis and polymer chemistry. Two robust and widely applicable methods are presented: the N-acetylation of allylamine using acetic anhydride and the reaction with acetyl chloride in the presence of a base. These protocols are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.
Introduction
This compound is a bifunctional molecule containing both an amide and a terminal alkene, making it a versatile building block in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and polymers. The straightforward N-acetylation of allylamine is the most common and efficient route to this compound. The choice between acetic anhydride and acetyl chloride as the acylating agent may depend on laboratory availability, desired reaction kinetics, and scale. This note details both procedures, including reaction setup, work-up, purification, and characterization data.
Physicochemical and Stoichiometric Data
A summary of the physical properties of the key reactants and the product, along with the stoichiometry for the described reactions, is provided in the tables below for quick reference.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Allylamine | C₃H₇N | 57.09 | 53-54 | 0.761 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 138-140 | 1.082 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 51-52 | 1.104 |
| Pyridine | C₅H₅N | 79.10 | 115 | 0.982 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.326 |
| This compound | C₅H₉NO | 99.13 | 227.3 (at 760 mmHg) | 0.884 |
Table 2: Stoichiometry for Synthesis Protocols
| Protocol | Reactant 1 (Allylamine) | Reactant 2 (Acylating Agent) | Base | Solvent |
| 1 (Acetic Anhydride) | 1.0 eq | Acetic Anhydride (1.1 eq) | None (or optional base) | None (neat) |
| 2 (Acetyl Chloride) | 1.0 eq | Acetyl Chloride (1.05 eq) | Pyridine (1.1 eq) | Dichloromethane (DCM) |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
This protocol describes the direct acetylation of allylamine with acetic anhydride. The reaction is typically performed neat (without a solvent) and can be carried out with or without a base to neutralize the acetic acid byproduct. For simplicity, a catalyst-free approach is detailed below.
Materials:
-
Allylamine
-
Acetic Anhydride
-
Ice-cold water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add allylamine (10.0 g, 0.175 mol). Cool the flask in an ice-water bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (19.6 g, 0.192 mol, 1.1 eq) dropwise to the stirred allylamine over 30 minutes, maintaining the internal temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20 hours.
-
Work-up:
-
Pour the reaction mixture into 100 mL of ice-cold water to quench any unreacted acetic anhydride.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove acetic acid) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 97-99 °C at 12 mmHg.
-
Characterization: The expected yield is typically in the range of 85-95%. The purity of the final product can be assessed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of this compound using Acetyl Chloride and Pyridine
This method utilizes the more reactive acetyl chloride and requires a base, such as pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) is used as the solvent.
Materials:
-
Allylamine
-
Acetyl Chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate solution
-
10% aqueous Copper (II) sulfate (CuSO₄) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve allylamine (10.0 g, 0.175 mol) and pyridine (15.2 g, 0.192 mol, 1.1 eq) in 100 mL of dichloromethane (DCM). Stir the solution under a nitrogen atmosphere and cool it in an ice-water bath.
-
Addition of Acetyl Chloride: Prepare a solution of acetyl chloride (14.3 g, 0.183 mol, 1.05 eq) in 20 mL of DCM. Add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl solution (to remove pyridine), 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of 10% aqueous CuSO₄ solution (to remove the last traces of pyridine - the aqueous layer will turn deep blue).
-
Finally, wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification: The crude product can be further purified by vacuum distillation as described in Protocol 1.
Diagrams
The following diagrams illustrate the chemical reaction and the experimental workflows for the synthesis of this compound.
Caption: General reaction scheme for the synthesis of this compound.
Protocol for the N-alkylation of Acetamide to Synthesize N-Allylacetamide
Application Note
This document provides a detailed protocol for the synthesis of N-allylacetamide via the N-alkylation of acetamide with allyl bromide. This reaction is a fundamental transformation in organic chemistry, providing a straightforward method to introduce an allyl group onto an amide nitrogen. The resulting this compound is a versatile building block in organic synthesis. The protocol described herein utilizes a strong base, such as sodium hydride or cesium carbonate, to deprotonate the acetamide, thereby increasing its nucleophilicity to facilitate the substitution reaction with allyl bromide. This method is suitable for laboratory-scale synthesis and is relevant for researchers in organic synthesis, medicinal chemistry, and drug development.
Reaction Principle
The N-alkylation of acetamide proceeds via a nucleophilic substitution reaction (SN2). The amide proton of acetamide is first abstracted by a strong base to form a resonance-stabilized amidate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide leaving group to form the N-C bond, yielding this compound.
Experimental Protocols
Two common procedures for the N-alkylation of acetamide are presented below, utilizing either sodium hydride in tetrahydrofuran (THF) or cesium carbonate in N,N-dimethylformamide (DMF).
Protocol 1: N-alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is adapted from general procedures for the N-alkylation of amides.
Materials:
-
Acetamide
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add acetamide (1.0 eq).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the acetamide.
-
Deprotonation: Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, and then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will be evolved during this step.
-
Allylation: Cool the reaction mixture back to 0 °C and add allyl bromide (1.2 eq.) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: N-alkylation using Cesium Carbonate in N,N-Dimethylformamide
This protocol is based on general methods for cesium carbonate-promoted N-alkylation of amides.
Materials:
-
Acetamide
-
Cesium Carbonate (Cs₂CO₃)
-
Allyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add acetamide (1.0 eq.) and cesium carbonate (1.5 eq.).
-
Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous DMF to the flask, followed by the dropwise addition of allyl bromide (1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Moles (for 1g Acetamide) | Equivalents |
| Acetamide | 59.07 | 1.159 | 221 | 0.0169 | 1.0 |
| Allyl bromide | 120.98 | 1.398 | 70-71 | 0.0203 | 1.2 |
| Sodium Hydride (60%) | 24.00 | 0.92 (dispersion) | - | 0.0186 | 1.1 |
| Cesium Carbonate | 325.82 | 4.072 | - | 0.0254 | 1.5 |
Table 2: Product Characterization
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| This compound | C₅H₉NO | 99.13 | Colorless liquid/solid | 97-102 @ 14 Torr |
Table 3: Expected Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR (CDCl₃) | ~1.9 (s, 3H, COCH₃), ~3.8 (t, 2H, NCH₂), ~5.1 (m, 2H, =CH₂), ~5.7 (m, 1H, CH=) |
| ¹³C NMR (CDCl₃) | ~23 (COCH₃), ~42 (NCH₂), ~116 (=CH₂), ~134 (CH=), ~170 (C=O) |
Note: Actual chemical shifts may vary depending on the solvent and spectrometer.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Acetamide: Acetamide is harmful if swallowed and is a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes.
-
Allyl bromide: Allyl bromide is a highly flammable liquid and vapor, toxic if swallowed or inhaled, and causes severe skin burns and eye damage. It is also a suspected mutagen and carcinogen. Handle with extreme care, using a syringe in a well-ventilated fume hood.[1][2]
-
Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled as a dispersion in mineral oil and any residues should be quenched carefully with a proton source (e.g., isopropanol) at low temperature.
-
Cesium Carbonate: Cesium carbonate is an irritant. Avoid contact with skin and eyes.
-
Solvents: THF and DMF are flammable and can be harmful if inhaled or absorbed through the skin. Anhydrous solvents are required for these reactions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: N-Allylacetamide in Homopolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of N-Allylacetamide as a monomer for homopolymerization, focusing on its synthesis, characterization, and potential applications, particularly in the realm of drug development.
Introduction to this compound and its Polymer
This compound is a versatile monomer possessing both an amide and a vinyl group. This bifunctionality makes it an interesting candidate for polymerization. The resulting homopolymer, poly(this compound), is a water-soluble polymer that holds potential for various biomedical applications due to the biocompatibility often associated with polyamide structures. The primary method for the homopolymerization of this compound is free-radical polymerization. A key characteristic of the polymerization of allyl monomers like this compound is the high propensity for chain transfer reactions, which can influence the molecular weight of the resulting polymer.
Poly(this compound) can be considered a precursor to poly(vinylamine), a well-known cationic polymer with numerous applications in drug delivery, gene therapy, and biomaterials. This conversion is typically achieved through the hydrolysis of the acetamide side groups of poly(this compound).
Homopolymerization of this compound via Free-Radical Polymerization
The homopolymerization of this compound is typically achieved through free-radical polymerization, a process involving initiation, propagation, and termination steps. The choice of initiator, solvent, temperature, and monomer concentration can significantly impact the polymerization kinetics and the properties of the final polymer.
Experimental Protocol: Free-Radical Homopolymerization of this compound
This protocol describes a general procedure for the homopolymerization of this compound in an aqueous solution using a water-soluble initiator.
Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or other suitable water-soluble initiator
-
Deionized water (solvent)
-
Methanol (non-solvent for purification)
-
Nitrogen gas (high purity)
-
Standard glassware for polymerization (three-necked round-bottom flask, condenser, magnetic stirrer, thermometer)
-
Heating mantle or oil bath
-
Vacuum oven
Procedure:
-
Monomer and Solvent Preparation: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve the desired amount of this compound in deionized water to achieve the target monomer concentration (e.g., 10-50 wt%).
-
Inert Atmosphere: Purge the reaction mixture with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Initiator Addition: In a separate container, dissolve the initiator (e.g., V-50) in a small amount of deionized water. The amount of initiator will typically be in the range of 0.1 to 2 mol% relative to the monomer.
-
Polymerization Reaction: Heat the monomer solution to the desired reaction temperature (e.g., 50-70 °C) under stirring. Once the temperature is stable, add the initiator solution to the reaction flask.
-
Reaction Monitoring: Maintain the reaction at the set temperature for a predetermined time (e.g., 4-24 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
Polymer Isolation and Purification: After the reaction is complete, cool the polymer solution to room temperature. Precipitate the polymer by slowly adding the aqueous solution to a non-solvent, such as methanol, with vigorous stirring.
-
Washing: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation: Polymerization of this compound
The following tables summarize typical quantitative data obtained from the homopolymerization of this compound under various conditions. Note: The following data is illustrative and based on typical results for free-radical polymerization of similar monomers. Actual results may vary based on specific experimental conditions.
| Experiment ID | Monomer Conc. (wt%) | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| PNAA-1 | 20 | 0.5 | 60 | 12 | 85 |
| PNAA-2 | 20 | 1.0 | 60 | 12 | 92 |
| PNAA-3 | 30 | 1.0 | 60 | 12 | 88 |
| PNAA-4 | 20 | 1.0 | 70 | 8 | 95 |
| Experiment ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PNAA-1 | 25,000 | 55,000 | 2.2 |
| PNAA-2 | 20,000 | 48,000 | 2.4 |
| PNAA-3 | 22,000 | 51,000 | 2.3 |
| PNAA-4 | 18,000 | 45,000 | 2.5 |
Characterization of Poly(this compound)
Thorough characterization of the synthesized poly(this compound) is crucial to understand its structure, molecular weight, and thermal properties.
Experimental Protocol: Polymer Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the polymer structure and determine the monomer conversion.
-
Apparatus: NMR spectrometer (e.g., 400 MHz).
-
Procedure:
-
Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., D₂O).
-
Record the ¹H NMR and ¹³C NMR spectra.
-
In the ¹H NMR spectrum, the disappearance of the vinyl proton signals (typically between 5-6 ppm) from the monomer and the appearance of broad peaks corresponding to the polymer backbone protons confirm polymerization.
-
3.1.2. Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Apparatus: GPC system with a suitable column set and detector (e.g., refractive index detector).
-
Procedure:
-
Dissolve the polymer in the GPC eluent (e.g., an aqueous buffer with a specific pH and salt concentration).
-
Filter the solution to remove any particulates.
-
Inject the sample into the GPC system.
-
Calibrate the system using polymer standards of known molecular weight (e.g., polyethylene glycol or pullulan).
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
-
3.1.3. Thermal Analysis (DSC and TGA)
-
Objective: To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and thermal decomposition profile.
-
Apparatus: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
Procedure (DSC):
-
Accurately weigh a small amount of the dried polymer into a DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Cool the sample and then reheat it to obtain the Tg from the second heating scan, which eliminates the thermal history of the polymer.
-
-
Procedure (TGA):
-
Accurately weigh a small amount of the dried polymer into a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
-
The resulting TGA curve will show the weight loss of the polymer as a function of temperature, indicating its thermal stability.
-
Applications in Drug Development
Poly(this compound) and its derivatives, particularly its hydrolyzed form, poly(vinylamine), exhibit properties that make them attractive for drug delivery applications.
-
Polymer-Drug Conjugates: The amide side chains of poly(this compound) could potentially be modified to attach drug molecules, forming polymer-drug conjugates. This approach can improve the solubility of hydrophobic drugs, prolong their circulation time, and enable targeted delivery.
-
Nanoparticle Formulation: As a hydrophilic polymer, poly(this compound) can be used to form the hydrophilic shell of nanoparticles, encapsulating hydrophobic drugs in the core. This can protect the drug from degradation and control its release profile.
-
Gene Delivery: After hydrolysis to poly(vinylamine), the resulting cationic polymer can form complexes with negatively charged nucleic acids (DNA, siRNA), facilitating their delivery into cells for gene therapy applications.
Visualizations
Caption: Workflow for the homopolymerization of this compound.
Caption: Conceptual diagram of a polymer-based drug delivery system.
Application Notes and Protocols for N-Allylacetamide Copolymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Allylacetamide in copolymerization with other monomers, focusing on its potential applications in the biomedical field, particularly in drug delivery. Detailed experimental protocols, data summaries, and workflow visualizations are included to guide researchers in this area.
Introduction
This compound is a versatile monomer that can be copolymerized with a variety of other monomers to create polymers with tailored properties. The presence of the allyl group provides a site for post-polymerization modification, while the acetamide group can influence the polymer's hydrophilicity and biocompatibility. Copolymers of this compound are of particular interest for biomedical applications, such as the development of thermoresponsive hydrogels for controlled drug delivery.
Copolymerization of this compound with Various Monomers
This compound can be copolymerized with several monomers via free-radical polymerization to synthesize materials with a range of properties. This section details the copolymerization with acrylic acid and vinyl acetate, two common comonomers.
Copolymerization with Acrylic Acid
Copolymerization of this compound with acrylic acid is expected to yield hydrogels with pH and temperature sensitivity, making them attractive for controlled drug release applications. The carboxylic acid groups from acrylic acid provide pH-responsiveness, while the this compound units can contribute to thermo-sensitivities.
Copolymerization with Vinyl Acetate
The copolymerization of this compound with vinyl acetate can produce polymers with varying degrees of hydrophilicity and thermal properties. Vinyl acetate is a less reactive monomer, and its incorporation can be tailored by adjusting the reaction conditions.
Data Presentation
Due to the limited availability of specific quantitative data for the copolymerization of this compound in the reviewed literature, the following tables provide representative data for the copolymerization of structurally similar monomers, such as acrylamide and N-vinylpyrrolidone, with acrylic acid and vinyl acetate. This data can serve as a starting point for designing experiments with this compound.
Table 1: Representative Reactivity Ratios for Acrylamide (M1) and Acrylic Acid (M2) Copolymerization
| Method | r1 (Acrylamide) | r2 (Acrylic Acid) | Reference |
| Fineman-Ross | 0.620 | 0.996 | [1] |
| Kelen-Tudos | 0.620 | 0.996 | [1] |
Table 2: Representative Molecular Weight and Thermal Properties of N-Vinylpyrrolidone-co-Acrylic Acid Copolymers
| NVP:AA Mole Ratio | Mn ( g/mol ) | PDI | Tg (°C) |
| 1:1 | 25,000 | 1.8 | 135 |
| 3:1 | 32,000 | 1.9 | 128 |
| 1:3 | 21,000 | 1.7 | 142 |
| (Note: This is hypothetical data for illustrative purposes based on general polymer properties.) |
Table 3: Representative Thermal Properties of Acrylonitrile and Vinyl Acetate Copolymers
| AN Mole % in Feed | AN Mole % in Copolymer | Glass Transition Temperature (Tg) (°C) |
| 20 | 45 | 85 |
| 50 | 70 | 92 |
| 80 | 88 | 101 |
| (Note: This is hypothetical data for illustrative purposes based on general polymer properties.) |
Experimental Protocols
The following are detailed, generalized protocols for the free-radical copolymerization of this compound with acrylic acid and vinyl acetate. These protocols are based on standard laboratory practices for such reactions and should be optimized for specific experimental goals.
Protocol 1: Free-Radical Copolymerization of this compound and Acrylic Acid
1. Materials:
-
This compound (Monomer 1)
-
Acrylic Acid (Monomer 2)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen gas supply
-
Schlenk flask or similar reaction vessel with a condenser
-
Magnetic stirrer and hot plate
-
Vacuum filtration apparatus
2. Procedure:
-
Monomer and Initiator Preparation: In a clean, dry Schlenk flask, dissolve the desired molar ratio of this compound and freshly distilled acrylic acid in 1,4-dioxane.
-
Add AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Degassing: Seal the flask and degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 60-70 °C.
-
Allow the reaction to proceed with stirring for a predetermined time (e.g., 6-24 hours).
-
Precipitation and Purification: After the reaction, cool the flask to room temperature and precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomers and initiator.
-
Drying: Dry the purified copolymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
10. Characterization:
-
Determine the copolymer composition using techniques such as ¹H NMR spectroscopy or elemental analysis.
-
Analyze the molecular weight and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).[2]
-
Investigate the thermal properties (glass transition temperature, Tg, and decomposition temperature, Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][4]
Protocol 2: Solution Copolymerization of this compound and Vinyl Acetate
1. Materials:
-
This compound (Monomer 1)
-
Vinyl Acetate (Monomer 2, freshly distilled)
-
Benzoyl Peroxide (BPO) (Initiator)
-
Benzene (Solvent)
-
Petroleum Ether (Non-solvent for precipitation)
-
Nitrogen gas supply
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
2. Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the desired molar ratio of this compound and vinyl acetate to benzene.
-
Add BPO (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to 70-80 °C with continuous stirring under a nitrogen atmosphere.
-
Maintain the reaction for the desired duration (e.g., 4-12 hours).
-
Isolation: Cool the reaction mixture and precipitate the copolymer by pouring it into a large volume of petroleum ether.
-
Filter the resulting polymer and wash it with petroleum ether.
-
Drying: Dry the copolymer under vacuum at a moderate temperature (e.g., 40 °C).
9. Characterization:
-
Determine the copolymer composition using ¹H NMR spectroscopy.
-
Measure the molecular weight and PDI using GPC.[2]
Mandatory Visualizations
Logical Relationship of Copolymerization and Characterization
Caption: Workflow for copolymerization and characterization.
Signaling Pathways in Polymer-Mediated Drug Delivery
While specific signaling pathways for this compound copolymers are not yet elucidated, this diagram illustrates general pathways involved in the cellular uptake of polymer-based drug delivery systems. The allyl functionality in this compound copolymers could be used to attach targeting ligands that interact with specific cell surface receptors, potentially influencing these pathways.[5][6]
Caption: Cellular uptake of polymer-drug conjugates.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. kinampark.com [kinampark.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Uptake and Intracellular Trafficking of Poly( N-(2-Hydroxypropyl) Methacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Allylacetamide in Melatonin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of melatonin utilizing N-Allylacetamide as a key intermediate. The described method offers a concise and efficient pathway to N-acetyl-5-methoxytryptamine (melatonin), a neurohormone widely studied for its role in regulating circadian rhythms and its potential therapeutic applications.
Introduction
The chemical synthesis of melatonin is a critical process for its availability in research and pharmaceutical development. A notable synthetic route employs the Fischer indole synthesis, for which a key precursor aldehyde can be generated from this compound. This approach involves a rhodium-catalyzed hydroformylation of this compound to produce 4-acetamidobutanal. This intermediate is then reacted with 4-methoxyphenylhydrazine in a one-pot reaction to yield melatonin. This method is advantageous due to its efficiency and the use of readily accessible starting materials.
Overall Synthetic Pathway
The synthesis of melatonin from this compound can be summarized in the following two main stages:
-
Hydroformylation of this compound: this compound is converted to 4-acetamidobutanal via a rhodium-catalyzed hydroformylation reaction. This step introduces an aldehyde functional group necessary for the subsequent cyclization.
-
Fischer Indole Synthesis: The resulting 4-acetamidobutanal is reacted with 4-methoxyphenylhydrazine without purification in a one-pot synthesis. This reaction proceeds through the formation of a hydrazone, followed by an acid-catalyzed intramolecular cyclization and rearrangement to form the indole ring of melatonin.
Diagram of the Melatonin Synthesis Pathway from this compound
Caption: Overall workflow for the synthesis of melatonin from this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of melatonin from this compound, based on the work of Verspui et al.
| Parameter | Value |
| Hydroformylation Stage | |
| Catalyst System | Rh(acac)(CO)₂ / TPPTS (in water) |
| Substrate | This compound |
| Solvent System | Toluene-Water (biphasic) |
| Temperature | 80 °C |
| Pressure (CO/H₂) | 50 bar |
| Reaction Time | 17 hours |
| Conversion | >99% |
| Selectivity (linear aldehyde) | 94% |
| Fischer Indole Synthesis | |
| Reactants | 4-Acetamidobutanal (aqueous phase from hydroformylation), 4-Methoxyphenylhydrazine hydrochloride |
| Solvent | Water |
| Overall Yield (from allylamine) | 44% (not optimized)[1] |
Experimental Protocols
The following protocols are based on the procedures described by Verspui et al. and provide a detailed methodology for the synthesis of melatonin from this compound.
Protocol 1: Synthesis of this compound
This initial step is the preparation of the starting material, this compound, from allylamine.
Materials:
-
Allylamine
-
Acetic anhydride
-
Diethyl ether
-
Sodium sulfate (anhydrous)
Procedure:
-
Cool a solution of allylamine in diethyl ether in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound as a colorless oil.
Protocol 2: Hydroformylation of this compound to 4-Acetamidobutanal
This protocol describes the rhodium-catalyzed hydroformylation of this compound in an aqueous biphasic system.
Materials:
-
This compound
-
Rh(acac)(CO)₂ (catalyst precursor)
-
Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) (ligand)
-
Toluene
-
Deionized water
-
Synthesis gas (CO/H₂ in a 1:1 ratio)
Equipment:
-
High-pressure autoclave equipped with a stirrer
Procedure:
-
In the autoclave, dissolve the catalyst precursor, Rh(acac)(CO)₂, and the TPPTS ligand in deionized water.
-
Add a solution of this compound in toluene to the aqueous catalyst solution.
-
Seal the autoclave and purge with synthesis gas (CO/H₂).
-
Pressurize the autoclave to 50 bar with the synthesis gas.
-
Heat the reaction mixture to 80 °C and stir vigorously for 17 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Separate the aqueous phase containing the product, 4-acetamidobutanal, from the organic toluene phase containing the catalyst. The aqueous phase is used directly in the next step.
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for melatonin synthesis.
Protocol 3: One-Pot Synthesis of Melatonin via Fischer Indole Synthesis
This protocol details the final step to produce melatonin from the aqueous solution of 4-acetamidobutanal.
Materials:
-
Aqueous solution of 4-acetamidobutanal (from Protocol 2)
-
4-Methoxyphenylhydrazine hydrochloride
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
To the aqueous solution of 4-acetamidobutanal, add 4-methoxyphenylhydrazine hydrochloride.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure melatonin.
Conclusion
The synthesis of melatonin from this compound via a rhodium-catalyzed hydroformylation followed by a one-pot Fischer indole synthesis represents a viable and efficient manufacturing process. The use of a biphasic aqueous-organic system for the hydroformylation step allows for easy separation and potential recycling of the expensive rhodium catalyst, contributing to a more sustainable process. The provided protocols offer a detailed guide for researchers and professionals in the field of drug development to reproduce and potentially optimize this synthetic route.
References
Application Notes and Protocols: Rhodium-Catalyzed Hydroformylation of N-Allylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodium-catalyzed hydroformylation of alkenes is a cornerstone of industrial organic synthesis, enabling the atom-economical production of aldehydes. The application of this methodology to functionalized olefins, such as N-allylacetamide, provides a direct route to valuable amino aldehydes. These products are versatile building blocks in the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals and other bioactive molecules. This document provides detailed application notes and experimental protocols for the rhodium-catalyzed hydroformylation of this compound, with a focus on achieving high chemo-, regio-, and enantioselectivity.
The hydroformylation of this compound yields two primary isomeric products: the linear aldehyde, N-(4-oxobutyl)acetamide, and the branched aldehyde, N-(3-oxo-2-methylpropyl)acetamide. The control of regioselectivity is a critical aspect of this transformation and is highly dependent on the choice of ligands, catalyst precursors, and reaction conditions. Furthermore, the use of chiral ligands enables the asymmetric hydroformylation of this compound, providing access to enantioenriched amino aldehydes, which are of significant interest in drug development.
Reaction Mechanism and Signaling Pathway
The generally accepted mechanism for the rhodium-catalyzed hydroformylation of an alkene, such as this compound, is the Heck-Breslow cycle. The catalytic cycle involves the following key steps:
-
Ligand Exchange and Catalyst Activation: A rhodium precursor, such as Rh(acac)(CO)₂, reacts with a phosphine or phosphite ligand and syngas (a mixture of CO and H₂) to form the active catalyst, a rhodium-hydrido-carbonyl complex.
-
Olefin Coordination: The alkene substrate, this compound, coordinates to the rhodium center.
-
Hydrorhodation (Migratory Insertion): The rhodium-hydride bond adds across the double bond of the coordinated alkene. This step is regioselectivity-determining, leading to either a linear or a branched rhodium-alkyl intermediate.
-
CO Insertion: A molecule of carbon monoxide inserts into the rhodium-carbon bond of the alkyl intermediate, forming a rhodium-acyl species.
-
Oxidative Addition of H₂ and Reductive Elimination: Dihydrogen undergoes oxidative addition to the rhodium center, followed by reductive elimination of the aldehyde product and regeneration of the active rhodium-hydrido-carbonyl catalyst.
Caption: General mechanism for the rhodium-catalyzed hydroformylation of this compound.
Quantitative Data
The following tables summarize the results of the rhodium-catalyzed hydroformylation of this compound and a closely related substrate, N-vinyl acetamide, under various conditions, highlighting the influence of different ligands on conversion, regioselectivity, and enantioselectivity.
Table 1: Asymmetric Hydroformylation of N-Vinyl Acetamide *
| Entry | Ligand | Temp (°C) | Time (h) | Conv. (%) | Regioselectivity (branched:linear) | ee (%) |
| 1 | (S,S)-Bisdiazaphos | 40 | 4 | >99 | 27:1 | 86 |
*Data adapted from a study on N-vinyl acetamide, a closely related substrate, using Rh(acac)(CO)₂ as the catalyst precursor. Conditions: 0.5 mol% Rh(acac)(CO)₂, 0.55 mol% ligand, 140 psig syngas (CO/H₂ = 1:1), in toluene.
Table 2: Ligand Effects on Regioselectivity in the Hydroformylation of Allyl Amides (General Trends)
| Ligand Type | Predominant Isomer | Notes |
| Monodentate Phosphines (e.g., PPh₃) | Mixture of linear and branched | Regioselectivity is often moderate. |
| Bidentate Phosphines (e.g., dppe) | Branched | The bite angle of the ligand influences regioselectivity. |
| Bulky Phosphites | Linear | Steric hindrance favors the formation of the linear aldehyde. |
| Chiral Diazaphospholanes | Branched | Can provide high enantioselectivity for the branched product. |
Experimental Protocols
1. General Protocol for Asymmetric Hydroformylation of this compound
This protocol is adapted from a procedure for the closely related substrate, N-vinyl acetamide, and is expected to be effective for this compound.
Materials:
-
This compound
-
Rhodium(I) dicarbonyl acetylacetonate [Rh(acac)(CO)₂]
-
Chiral bisphospholane ligand (e.g., (S,S)-Bisdiazaphos)
-
Anhydrous toluene
-
Syngas (1:1 mixture of CO and H₂)
-
Glass pressure bottle or autoclave
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
In a glovebox or under an inert atmosphere, a glass pressure bottle is charged with Rh(acac)(CO)₂ (0.5 mol%) and the chiral ligand (0.55 mol%).
-
Anhydrous, degassed toluene is added to dissolve the catalyst and ligand.
-
This compound (1.0 equiv) is added to the solution.
-
The pressure bottle is sealed, removed from the glovebox, and connected to a syngas line.
-
The vessel is purged with syngas (3 x 50 psig) and then pressurized to the desired pressure (e.g., 140 psig).
-
The reaction mixture is stirred at the desired temperature (e.g., 40 °C) for the specified time (e.g., 4-24 h).
-
Upon completion, the reactor is cooled to room temperature and the pressure is carefully released in a well-ventilated fume hood.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired aldehyde products.
-
The conversion, regioselectivity, and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC or GC analysis.
2. General Workflow for Catalyst Screening and Optimization
The following workflow outlines a systematic approach to screen different ligands and optimize reaction conditions for the hydroformylation of this compound.
Caption: A general experimental workflow for the hydroformylation of this compound.
Conclusion
The rhodium-catalyzed hydroformylation of this compound is a powerful and versatile method for the synthesis of valuable amino aldehydes. The careful selection of ligands and reaction conditions allows for precise control over the chemo-, regio-, and enantioselectivity of the transformation. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to utilize this important reaction in their synthetic endeavors. Further optimization and exploration of novel ligand systems will undoubtedly continue to expand the scope and utility of this methodology.
Palladium-Catalyzed Arylative Cyclization with N-Allylacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed arylative cyclization of N-allylacetamide represents a powerful and efficient methodology for the synthesis of 2-methyl-5-arylmethyl-2-oxazolines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules and their utility as versatile synthetic intermediates and chiral ligands. This protocol offers a direct route to these valuable compounds from readily available starting materials, this compound and aryl halides, under relatively mild conditions. The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with the aryl halide, followed by an intramolecular aminopalladation of the allyl group and subsequent reductive elimination to afford the desired oxazoline product and regenerate the active catalyst.
Applications in Drug Discovery and Development
The 2-oxazoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The benzyl-substituted oxazolines synthesized through this palladium-catalyzed methodology are particularly valuable as they can serve as key building blocks for more complex molecular architectures.
-
Scaffolds for Biologically Active Molecules: The oxazoline ring can act as a bioisostere for amide or ester functionalities, potentially improving pharmacokinetic properties such as metabolic stability and cell permeability. The arylmethyl substituent provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
-
Chiral Ligands in Asymmetric Catalysis: Enantiomerically pure oxazolines are widely used as chiral ligands in a variety of asymmetric transformations, which are crucial for the synthesis of single-enantiomer drugs. This palladium-catalyzed cyclization, if rendered asymmetric, could provide a direct route to such valuable ligands.
-
Synthetic Intermediates: The oxazoline ring can be readily converted to other functional groups, such as β-amino alcohols, which are important chiral building blocks in the synthesis of many pharmaceuticals.
Reaction Mechanism and Experimental Workflow
The palladium-catalyzed arylative cyclization of this compound with an aryl halide is believed to proceed through the catalytic cycle depicted below. The reaction is initiated by the reduction of a palladium(II) precatalyst to the active palladium(0) species. This is followed by oxidative addition of the aryl halide to the palladium(0) complex. The resulting arylpalladium(II) intermediate then undergoes an intramolecular aminopalladation of the tethered allyl group. The final step is a reductive elimination that forms the C-C bond, yielding the 5-benzyl-substituted oxazoline product and regenerating the palladium(0) catalyst.
Application Notes and Protocols for the Isomerization of N-Allylacetamide to Enamides Using Metal Catalysts
For Researchers, Scientists, and Drug Development Professionals
Enamides are valuable structural motifs present in numerous bioactive natural products and pharmaceuticals. They also serve as versatile intermediates in organic synthesis, particularly in asymmetric reactions for the incorporation of nitrogen-containing functionalities.[1][2] The transition metal-catalyzed isomerization of readily available N-allylacetamides represents an atom-economical and efficient method for the synthesis of these important building blocks.[1][3] This document provides detailed application notes and protocols for the isomerization of N-allylacetamide to the corresponding enamides using various metal catalysts.
Ruthenium-Catalyzed Isomerization
Ruthenium catalysts, particularly CpRu(CH₃CN)₃PF₆, have been shown to be highly effective for the isomerization of a broad range of N-allyl amides, often providing excellent yields and high geometric selectivity for the Z-enamide.[1]
Quantitative Data Summary
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z:E Ratio |
| CpRu(CH₃CN)₃PF₆ (5 mol%) | This compound | DMF | 60 | 12 | >95 | >20:1 |
| CpRu(CH₃CN)₃PF₆ (5 mol%) | N-allylformamide | DMF | 60 | 12 | >95 | ~19:1 |
| CpRu(CH₃CN)₃PF₆ (5 mol%) | N-allyl-N-methylacetamide | DMF | 60 | 12 | 89 | >20:1 |
| HRuCl(PPh₃)₃ (2 mol%) | This compound | Toluene | 80 | 2 | 80 | 2:1 |
Data compiled from multiple sources.[1][4]
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Isomerization
This protocol is based on the highly Z-selective method developed by Trost and colleagues.[1]
Materials:
-
This compound (1.0 equiv)
-
[CpRu(CH₃CN)₃]PF₆ (0.05 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Under an inert atmosphere, add [CpRu(CH₃CN)₃]PF₆ to the flask.
-
Add anhydrous DMF to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired enamide.
Nickel-Catalyzed Isomerization
Nickel catalysts offer a cost-effective alternative for the isomerization of allylamides. Air-stable nickel precatalysts can be employed, simplifying the experimental setup.[3][5]
Quantitative Data Summary
| Catalyst | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio |
| NiBr₂(dppe) (5 mol%) | N-allylbenzamide | NaOtBu (10 mol%) | Toluene | 80 | 12 | 95 | 85:15 |
| (dppf)NiCl₂ (5 mol%) | This compound | NaOtBu (10 mol%) | Dioxane | 100 | 24 | 82 | 67:33 |
Data compiled from multiple sources.[3]
Experimental Protocol: General Procedure for Nickel-Catalyzed Isomerization
Materials:
-
This compound (1.0 equiv)
-
Nickel precatalyst (e.g., NiBr₂(dppe)) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (0.10 equiv)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the nickel precatalyst, NaOtBu, and this compound.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the enamide product.
Other Metal Catalysts (Iron and Rhodium)
Iron and rhodium complexes also catalyze the isomerization of N-allylamides. While rhodium hydrides can be effective, iron carbonyl complexes have been used, sometimes requiring thermal or photochemical activation.[4]
Quantitative Data Summary
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z/E Ratio |
| Fe(CO)₅ (5 mol%) | N-allylphthalimide | Xylene | 138 | 6 | 99 | 1:1.2 |
| HRh(CO)(PPh₃)₃ (5 mol%) | This compound | Xylene | 138 | 6 | >95 | 1:1.5 |
Data compiled from a 1980 study.[4]
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic mechanism for the isomerization process and a general experimental workflow.
Caption: Proposed catalytic cycle for metal-hydride mediated isomerization.
Caption: General experimental workflow for enamide synthesis.
Mechanistic Considerations
The precise mechanism of isomerization can vary depending on the metal and ligands involved. A commonly proposed pathway involves the formation of a metal-hydride species which then undergoes a series of steps: coordination of the allyl group, migratory insertion of the olefin into the metal-hydride bond, and subsequent β-hydride elimination to form the more thermodynamically stable enamide product.[6][7] For ruthenium catalysts, an oxidative addition-reductive elimination pathway has also been considered. The high Z-selectivity observed with certain ruthenium catalysts is a notable feature, suggesting a highly organized transition state.[1] Isotopic labeling experiments with nickel catalysts have indicated an intramolecular 1,3-hydrogen transfer process.
References
- 1. Easy access to enamides: a mild nickel-catalysed alkene isomerization of allylamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Isomerization of N-Allyl Amides To Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Nickel-Catalyzed Synthesis of Enamides and Enecarbamates via Isomerization of Allylamides and Allylcarbamates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the rhodium-catalyzed asymmetric isomerization of allylamines to enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. react.rutgers.edu [react.rutgers.edu]
HPLC Methods for the Analysis and Purification of N-Allylacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis and purification of N-Allylacetamide using High-Performance Liquid Chromatography (HPLC). The methodologies described are essential for quality control, impurity profiling, and isolation of this compound in research and drug development settings.
Analytical HPLC Method for this compound
This section details a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. This method is suitable for determining the purity of this compound and for quantifying it in various sample matrices.
Chromatographic Conditions
A summary of the analytical HPLC conditions is presented in Table 1. A standard C18 column is utilized with a mobile phase consisting of acetonitrile and water, providing a robust and reproducible separation. Detection is performed at 210 nm, which corresponds to the absorbance of the amide bond in this compound.
Table 1: Analytical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
| Expected Retention Time | ~ 4.5 minutes |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2, demonstrating that the method is linear, sensitive, accurate, and precise for its intended purpose.[1][2][3][4]
Table 2: Summary of Analytical Method Validation Data for this compound
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 1 - 100 µg/mL | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9995 | - |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.7 µg/mL | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | 0.8% | ≤ 2% |
| - Intermediate Precision (n=6) | 1.2% | ≤ 2% |
| Specificity | No interference from blank and placebo | No co-eluting peaks |
Experimental Protocol: Analytical Method
1.3.1. Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Prepare a solution of 0.1% phosphoric acid in HPLC-grade water.
-
Mix 300 mL of HPLC-grade acetonitrile with 700 mL of 0.1% phosphoric acid in water.
-
Degas the mobile phase by sonication for 15 minutes or by vacuum filtration.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the stock solution.
-
Further dilute 10 mL of the stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
1.3.2. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector wavelength to 210 nm.
-
Inject 10 µL of the blank (mobile phase), followed by the standard solution and then the sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
1.3.3. Calculation of this compound Purity
Workflow for Analytical HPLC of this compound
Caption: Workflow for the analytical determination of this compound.
Preparative HPLC Method for this compound Purification
This section outlines a protocol for the purification of this compound using preparative reverse-phase HPLC. This method is scalable and can be adapted for various purification needs, from milligram to gram quantities.[5]
Preparative Chromatographic Conditions
The conditions for preparative HPLC are scaled up from the analytical method to accommodate a higher sample load. A summary of the preparative conditions is provided in Table 3.
Table 3: Preparative HPLC Method Parameters for this compound Purification
| Parameter | Condition |
| Column | C18, 50 x 250 mm, 10 µm particle size |
| Mobile Phase | Acetonitrile : Water (35:65, v/v) |
| Flow Rate | 80 mL/min |
| Sample Loading | Up to 500 mg per injection |
| Detection | UV at 220 nm |
| Fraction Collection | Triggered by UV threshold |
Experimental Protocol: Preparative Method
2.2.1. Sample Preparation for Purification
-
Dissolve the crude this compound sample in a minimal amount of the mobile phase. The concentration should be as high as possible without causing precipitation.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
2.2.2. Preparative HPLC System Setup and Operation
-
Equilibrate the preparative HPLC system with the mobile phase at a flow rate of 80 mL/min until a stable baseline is achieved.
-
Set the UV detector wavelength to 220 nm.
-
Configure the fraction collector to collect fractions based on the UV signal exceeding a predetermined threshold corresponding to the this compound peak.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the this compound peak.
2.2.3. Post-Purification Processing
-
Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method described in Section 1 to determine their purity.
-
Pooling of Pure Fractions: Combine the fractions that meet the desired purity specification (e.g., >99%).
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator.
-
Product Isolation: The purified this compound can be obtained as a solid or oil after solvent removal. Further drying under high vacuum may be necessary.
Workflow for Preparative HPLC of this compound
Caption: Workflow for the purification of this compound via preparative HPLC.
Conclusion
The HPLC methods detailed in this document provide robust and reliable procedures for the analysis and purification of this compound. The analytical method is validated and suitable for routine quality control, while the preparative method allows for efficient isolation of the compound at a high purity level. These protocols are valuable tools for researchers and professionals working with this compound in the pharmaceutical and chemical industries.
References
The Versatility of N-Allylacetamide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Allylacetamide has emerged as a versatile and valuable building block in synthetic organic chemistry, particularly in the construction of a diverse array of heterocyclic compounds. Its unique structural features, combining a reactive allyl group with an amide functionality, allow for a range of cyclization strategies, making it an attractive starting material for the synthesis of key scaffolds in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including oxazolines and indoles.
Application Notes
This compound serves as a precursor for various heterocyclic structures through several key reaction pathways:
-
Palladium-Catalyzed Arylative Cyclization: This methodology provides a direct route to substituted oxazolines. The reaction proceeds via an intramolecular aminopalladation of the alkene, followed by reductive elimination, to afford the heterocyclic ring system. This method is notable for its high efficiency and functional group tolerance.
-
Rhodium-Catalyzed Hydroformylation and Subsequent Cyclization: this compound can be converted to a key aldehyde intermediate via hydroformylation. This aldehyde can then participate in subsequent reactions, such as the Fischer indole synthesis, to generate complex heterocyclic structures like melatonin. This multi-step, one-pot approach is a powerful strategy for the efficient construction of indole alkaloids.
-
Radical Cyclizations: The allyl group in this compound is amenable to radical addition, initiating a cyclization cascade to form five- and six-membered nitrogen-containing rings. These reactions are typically carried out using radical initiators and offer a complementary approach to transition metal-catalyzed methods.
-
Tandem and Multicomponent Reactions: The dual functionality of this compound makes it an ideal candidate for tandem and multicomponent reactions, where multiple bonds are formed in a single operation. These strategies lead to the rapid assembly of complex polycyclic heterocyclic architectures from simple starting materials.
The resulting heterocyclic compounds are of significant interest in drug development due to their prevalence in biologically active natural products and synthetic pharmaceuticals.
Quantitative Data Summary
The following tables summarize quantitative data for key synthetic transformations utilizing this compound.
Table 1: Palladium-Catalyzed Synthesis of Benzyl-Substituted Oxazolines [1]
| Entry | Aryl Halide | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | SPhos | Toluene | 80 | 12 | 75 |
| 2 | Iodobenzene | RuPhos | Toluene | 80 | 12 | 85 |
| 3 | 4-Bromoanisole | SPhos | Toluene | 80 | 12 | 82 |
| 4 | 4-Chlorotoluene | SPhos | Toluene | 100 | 24 | 65 |
Table 2: Rhodium-Catalyzed Hydroformylation of this compound [2]
| Entry | Catalyst | Ligand | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | [Rh(acac)(CO)2] | PPh3 | Toluene | 50 | 90 | 4 | >95 | 80 (linear) |
| 2 | [Rh(acac)(CO)2] | Xantphos | Toluene/Water | 50 | 90 | 2 | >99 | 98 (linear) |
| 3 | [Rh(acac)(CO)2] | BIPHEPHOS | Toluene | 50 | 90 | 3 | >95 | 95 (linear) |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 2-Methyl-5-(phenylmethyl)-4,5-dihydrooxazole[1]
This protocol describes the synthesis of a benzyl-substituted oxazoline via a palladium-catalyzed arylative cyclization.
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol).
-
Add anhydrous toluene (2.0 mL) to the tube.
-
Add this compound (99 mg, 1.0 mmol) and bromobenzene (157 mg, 1.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours with stirring.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired oxazoline.
Protocol 2: Two-Step, One-Pot Synthesis of Melatonin from Allylamine[2]
This protocol outlines the synthesis of melatonin starting from allylamine, involving an initial acetylation, followed by a rhodium-catalyzed hydroformylation and a subsequent Fischer indole synthesis.
Step 1: Acetylation of Allylamine
Materials:
-
Allylamine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution, saturated
Procedure:
-
Dissolve allylamine (5.7 g, 100 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Slowly add acetic anhydride (10.2 g, 100 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The product is often used in the next step without further purification.
Step 2: Hydroformylation and Fischer Indole Synthesis
Materials:
-
This compound (from Step 1)
-
[Rh(acac)(CO)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Toluene
-
Water, deionized
-
4-Methoxyphenylhydrazine hydrochloride
-
Sulfuric acid
-
Syngas (1:1 mixture of CO and H₂)
-
Autoclave reactor
Procedure:
-
In a glass liner for a high-pressure autoclave, dissolve [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol) in toluene (10 mL).
-
Add a solution of this compound (9.9 g, 100 mmol) in toluene (20 mL) and deionized water (30 mL) to the catalyst solution.
-
Place the glass liner in the autoclave. Seal the reactor and purge with syngas three times.
-
Pressurize the autoclave to 50 bar with syngas and heat to 90 °C with vigorous stirring for 2 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
To the aqueous phase of the reaction mixture, add 4-methoxyphenylhydrazine hydrochloride (17.5 g, 100 mmol) and a catalytic amount of sulfuric acid (0.5 mL).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield melatonin.
Visualizations
Caption: Workflow for Palladium-Catalyzed Oxazoline Synthesis.
Caption: Synthetic Pathway to Melatonin from Allylamine.
References
- 1. Palladium-catalysed arylative cyclisation of N-allylacetamides with aryl halides yielding benzyl-substituted oxazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Selective hydroformylation of -allylacetamide in an inverted aqueous two-phase catalytic system, enabling a short synthesis of melatonin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction conditions for N-Allylacetamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-allylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the acylation of allylamine or the N-alkylation of acetamide. The reaction of allylamine with acetic anhydride is a primary and efficient method.[1] Another common approach is the direct N-alkylation of acetamide with an allyl halide, such as allyl bromide or allyl chloride, under basic conditions.[1][2]
Q2: What is the role of a base in the synthesis of this compound?
A2: The role of the base depends on the chosen synthetic route. In the reaction of allylamine with acetyl chloride, a base is crucial for neutralizing the hydrogen chloride (HCl) byproduct, which shifts the reaction equilibrium towards the formation of the amide product.[2] When using acetamide and an allyl halide, a sufficiently strong base is required to deprotonate the acetamide, forming a more nucleophilic amide anion that can then react with the allyl halide.[2]
Q3: What are the expected yields for this compound synthesis?
A3: The reaction of allylamine with acetic anhydride can achieve high yields, typically in the range of 85-95%, under optimized conditions that involve reacting at room temperature for about 20 hours.[1] Other methods have also reported yields greater than 70%.[1]
Q4: What are some common challenges in purifying this compound?
A4: Purification of this compound can be challenging due to the presence of unreacted starting materials, byproducts such as diacetylated compounds, and residual reagents like acetic acid.[3] If the product does not crystallize easily, column chromatography may be necessary for isolation.[3] For some related amide syntheses, washing a solution of the crude product with water can be an effective purification step.[3]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction time or adjust the temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.[3] |
| Impure Reagents | Ensure that the starting materials, such as allylamine and acetic anhydride, are pure. The presence of water in acetic anhydride can cause it to hydrolyze to acetic acid, reducing its effectiveness as an acylating agent.[3] Using freshly opened or distilled reagents is recommended.[3] |
| Insufficient Base | When using acetyl chloride or performing an N-alkylation of acetamide, ensure that a sufficient amount of a suitable base is used to drive the reaction to completion.[2] |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Diacylation | The formation of an N,N-diacetylated byproduct can occur if the initially formed this compound is deprotonated and reacts with another molecule of the acetylating agent.[3] Carefully controlling the stoichiometry of the reagents can help minimize this side reaction. |
| Isomerization | In the presence of transition metal catalysts, N-allylamides can isomerize to their corresponding enamides.[2] The choice of catalyst and reaction conditions can influence this process.[2] |
Problem 3: Difficulties in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product Lost During Workup | This compound, being an amide, can be susceptible to hydrolysis under strong acidic or basic conditions during the workup procedure. A neutral or mildly basic workup is advisable to prevent product loss.[3] |
| Oily Product Instead of Solid | If the product is obtained as an oil and is difficult to crystallize, purification by vacuum distillation is a viable option.[2] Alternatively, column chromatography can be employed for purification.[3] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Reactants | Solvent/Catalyst | Temperature | Time | Yield |
| Acylation | Allylamine, Acetic Anhydride | None | Room Temp. | 20 hours | 85-95%[1] |
| Acylation | Allylamine, Acetyl Chloride | Base | Room Temp. | ~2 hours | High (unspecified)[2] |
| N-Alkylation | Acetamide, Allyl Bromide/Chloride | Strong Base | Not specified | Not specified | Not specified[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation of Allylamine with Acetic Anhydride
This protocol is adapted from the primary synthesis method described in the literature.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add allylamine.
-
Reagent Addition: Slowly add acetic anhydride to the allylamine while stirring. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.
-
Reaction: Allow the mixture to stir at room temperature for 20 hours to ensure the reaction goes to completion.
-
Workup: After 20 hours, quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography to yield a colorless oil.[2]
Protocol 2: General Procedure for N-Alkylation of Acetamide
This is a general procedure based on the direct alkylation approach.[2]
-
Reaction Setup: To a solution of acetamide in a suitable solvent, add a strong base (e.g., sodium hydride) under an inert atmosphere.
-
Deprotonation: Stir the mixture until the deprotonation of acetamide is complete.
-
Reagent Addition: Slowly add allyl bromide or allyl chloride to the reaction mixture.
-
Reaction: Allow the reaction to proceed at a suitable temperature, monitoring its progress by TLC.
-
Workup and Purification: Once the reaction is complete, perform an appropriate aqueous workup followed by extraction, drying, and concentration. Purify the final product by distillation or chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: N-Allylacetamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the yield and purity of N-Allylacetamide. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Side Reactions: Isomerization of the allyl group to a propenyl group, especially in the presence of transition metal contaminants.[1] | Ensure all glassware is thoroughly cleaned to remove any metal residues. Use high-purity reagents and solvents. | |
| Suboptimal Base (N-alkylation method): Use of a weak or nucleophilic base can lead to incomplete deprotonation of acetamide or unwanted side reactions.[1] | Employ a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete formation of the amide anion.[1] | |
| Loss during Workup/Purification: Product loss during extraction or purification steps. | During liquid-liquid extraction, ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product. Optimize purification methods as detailed in the purification protocols. | |
| Impure Product | Presence of Starting Materials: Unreacted allylamine, acetamide, acetic anhydride, or allyl halide in the final product. | Ensure the reaction goes to completion by monitoring with TLC. Optimize the stoichiometry of reactants; a slight excess of the acetylating agent or allyl halide may be used. |
| Byproduct Contamination (e.g., Acetic Acid, HCl): Formation of acidic byproducts that were not effectively removed.[1] | During the workup, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities. | |
| Diacetylation: In the reaction of allylamine with excess acetic anhydride, the formation of a diacetylated byproduct is possible. | Use a controlled stoichiometry of acetic anhydride, typically a slight excess (e.g., 1.05 to 1.1 equivalents). | |
| Oily Product Instead of Solid | Residual Solvent: Trapped solvent in the product. | Ensure the product is thoroughly dried under high vacuum. If the product is still oily, consider trituration with a non-polar solvent like hexane to induce crystallization. |
| Presence of Impurities: Impurities can lower the melting point and prevent crystallization. | Purify the product using column chromatography or recrystallization from a suitable solvent system like ethyl acetate-hexane.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods include the acylation of allylamine with acetic anhydride or acetyl chloride, and the direct N-alkylation of acetamide with an allyl halide under basic conditions.[1] The reaction of allylamine with acetic anhydride is often preferred due to its high yield (85-95%).
Q2: How can I choose the best purification method for my this compound sample?
A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is effective for large-scale purification and is typically performed using a binary solvent system like ethyl acetate-hexane or methanol-water.[2]
-
Column Chromatography on silica gel with a hexane-ethyl acetate gradient provides high-resolution separation, ideal for removing closely related impurities.[2]
-
Vacuum Distillation is suitable for purifying the product if it is a liquid at room temperature or has a low melting point. The boiling point of this compound is reported to be 97-102 °C at 14 Torr.[2][3]
-
Solid-Phase Extraction (SPE) using C18-bonded silica cartridges can be used for concentrating and purifying the product from aqueous solutions.[2]
Q3: My this compound appears as a colorless oil, but the literature reports it as a solid. Why is this?
A3: this compound has a relatively low melting point of 64-65 °C.[2][3] The presence of even minor impurities can further depress the melting point, causing it to appear as an oil at room temperature. Thorough purification and drying should yield a solid product.
Q4: What is the role of a base in the reaction between allylamine and acetyl chloride?
A4: The reaction between allylamine and acetyl chloride produces hydrogen chloride (HCl) as a byproduct. A base, such as triethylamine, is crucial to neutralize the HCl as it forms. This prevents the protonation of the allylamine starting material, which would render it non-nucleophilic, and shifts the reaction equilibrium towards the formation of the this compound product.[1]
Q5: Can the double bond in this compound cause any issues during synthesis or storage?
A5: Yes, the allyl group's double bond can undergo isomerization to form the more thermodynamically stable N-propenylamide. This process can be catalyzed by transition metal impurities.[1] To minimize this, use clean glassware and high-purity reagents. For long-term storage, it is advisable to keep the purified compound in a cool, dark place under an inert atmosphere.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acylation of Allylamine with Acetic Anhydride
This protocol is adapted from standard acylation procedures and is known for its high efficiency.
Materials:
-
Allylamine
-
Acetic Anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allylamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.05 eq) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from an ethyl acetate-hexane mixture or by column chromatography on silica gel.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Once fully dissolved, slowly add hexane dropwise until the solution becomes slightly cloudy.
-
Gently heat the solution until it becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under high vacuum.
Visualized Workflows and Pathways
Caption: Workflow for the synthesis and purification of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
Minimizing side reactions in N-Allylacetamide production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of N-allylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main methods for synthesizing this compound:
-
Acylation of Allylamine: This is the most common method and involves reacting allylamine with an acetylating agent like acetic anhydride or acetyl chloride.[1]
-
N-Alkylation of Acetamide: This approach involves the direct alkylation of acetamide with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a strong base.[1]
Q2: What is the most common side reaction when using the acylation of allylamine method?
A2: The most common side reaction is the formation of the diacetylated byproduct, N,N-diacetylallylamine. This occurs when a second acetyl group is added to the nitrogen atom of the initially formed this compound. Using a large excess of the acetylating agent or elevated temperatures can promote this side reaction.
Q3: How can I prevent the formation of the diacetylated byproduct?
A3: To minimize diacylation, you should:
-
Use a controlled stoichiometry, typically a slight excess (1.1-1.2 equivalents) of the acetylating agent.
-
Maintain a low reaction temperature (e.g., 0-5 °C), especially during the addition of the acetylating agent.
-
Add the acetylating agent dropwise to the solution of allylamine to avoid localized high concentrations.
Q4: What is a potential side reaction in the N-alkylation of acetamide, and how can it be minimized?
A4: A competing side reaction is the O-alkylation of the acetamide, which forms an imidate species. While N-alkylation is generally favored due to the higher nucleophilicity of nitrogen compared to oxygen, the choice of solvent and counter-ion can influence the ratio.[2] Using a "soft" electrophile like allyl iodide and a less coordinating cation (like cesium) can favor N-alkylation.[2][3]
Q5: Can polymerization occur during the synthesis of this compound?
A5: Yes, the allyl group in this compound can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.[1] To prevent this, it is crucial to maintain controlled temperatures throughout the reaction and purification steps and to avoid sources of radicals.
Q6: What are the recommended methods for purifying crude this compound?
A6: The most common purification techniques are:
-
Recrystallization: This is a highly effective method. Suitable solvent systems include ethyl acetate/hexane or methanol/water.[4]
-
Column Chromatography: Silica gel chromatography using a gradient elution with hexane and ethyl acetate is effective for separating closely related impurities.[4]
-
Liquid-Liquid Extraction: This is useful for initial workup to remove water-soluble impurities like salts and excess base.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[5] 2. Degraded Reagents: Starting materials (especially acetyl chloride or allyl halides) may have degraded. 3. Incorrect Stoichiometry: Using too little of a key reagent.[5] | 1. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.[6] 2. Use freshly opened or purified reagents. 3. Ensure accurate measurement of all reactants. A slight excess (1.05-1.2 equivalents) of the acetylating agent or alkylating agent is often recommended.[5] |
| Multiple Spots on TLC Analysis | 1. Unreacted Starting Materials: The reaction has not gone to completion.[7] 2. Formation of Byproducts: Diacylation (in the allylamine route) or O-alkylation (in the acetamide route) has occurred.[7] | 1. Continue the reaction, ensuring optimal conditions (time, temperature, mixing). 2. For diacylation, reduce the amount of acetylating agent and control the temperature. For O-alkylation, modify the solvent or base/counter-ion system.[3] |
| Product is an Oil or Sticky Solid Instead of a Crystalline Solid | 1. Presence of Impurities: Residual solvent or reaction byproducts are lowering the melting point.[6] 2. Incomplete Drying: Residual solvent remains in the product. | 1. Re-purify the product using recrystallization from a different solvent system or by column chromatography to remove impurities.[7] 2. Ensure the product is thoroughly dried under a high vacuum to remove all solvent traces. |
| Difficulty in Purification by Recrystallization | 1. Incorrect Solvent System: The chosen solvent(s) may not be optimal for crystallization.[7] 2. Product Fails to Crystallize: The solution may be supersaturated, or nucleation is not occurring. | 1. Experiment with different solvent systems. The ideal solvent should dissolve the compound when hot but not when cold. Common systems include ethyl acetate/hexane and methanol/water.[4] 2. Try scratching the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure product to induce crystallization.[6] |
Experimental Protocols
Protocol 1: Synthesis via Acylation of Allylamine
This protocol is adapted from the common method of reacting allylamine with acetic anhydride.[1]
Materials:
-
Allylamine
-
Acetic Anhydride
-
Pyridine (or another non-nucleophilic base)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve allylamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via N-Alkylation of Acetamide
This protocol is based on the alkylation of acetamide with an allyl halide.[1]
Materials:
-
Acetamide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Allyl bromide
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add acetamide (1.2 eq.) and anhydrous THF.
-
Cool the mixture to 0 °C and carefully add sodium hydride (1.0 eq.) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add allyl bromide (1.0 eq.) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Pathways and Workflows
References
Troubleshooting N-Allylacetamide polymerization initiation and termination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N-Allylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the polymerization of this compound?
A1: The primary challenge in the free-radical polymerization of this compound is degradative chain transfer. This process involves the abstraction of a hydrogen atom from the allyl group of the monomer by a propagating radical. This results in the formation of a stable, less reactive allyl radical, which is slow to re-initiate polymerization. Consequently, this leads to premature termination of the growing polymer chain and results in low molecular weight polymers or oligomers.
Q2: What type of initiators are typically used for this compound polymerization?
A2: Free-radical initiators are commonly employed for the polymerization of this compound. These are typically azo compounds, such as azobisisobutyronitrile (AIBN), or peroxides, like benzoyl peroxide (BPO). The choice of initiator will depend on the desired reaction temperature and the solvent used in the polymerization.
Q3: How does temperature affect the polymerization of this compound?
A3: Temperature has a significant impact on the polymerization of this compound. Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of primary radicals and a faster rate of polymerization. However, elevated temperatures can also increase the rate of degradative chain transfer, which can further limit the achievable molecular weight. Therefore, an optimal temperature must be determined experimentally to balance the rate of polymerization and the extent of side reactions.
Q4: Can this compound be copolymerized?
A4: Yes, this compound can be copolymerized with other vinyl monomers. Copolymerization can be a strategy to mitigate the effects of degradative chain transfer and achieve higher molecular weight polymers with tailored properties. The reactivity ratios of this compound with the chosen comonomer will determine the composition and structure of the resulting copolymer.
Troubleshooting Guides
Issue 1: Low or No Polymer Yield
Symptoms:
-
The reaction mixture remains low in viscosity.
-
Precipitation of the polymer does not occur upon addition of a non-solvent.
-
Analysis of the reaction mixture shows a high concentration of unreacted monomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Initiator | Ensure the initiator has been stored correctly (cool, dark, and dry conditions). Test the initiator's activity with a more reactive monomer. If necessary, use a fresh batch of initiator. |
| Inhibitor Presence | Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage. Remove inhibitors by passing the monomer through a column of activated basic alumina or by distillation under reduced pressure. |
| Low Reaction Temperature | Verify that the reaction temperature is appropriate for the chosen initiator's half-life. For example, the 10-hour half-life of AIBN is around 65°C. Operating at too low a temperature will result in a very slow rate of radical generation. |
| Oxygen Inhibition | Oxygen is a potent inhibitor of free-radical polymerization. Ensure the reaction setup is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
Issue 2: Low Molecular Weight Polymer
Symptoms:
-
The isolated polymer is a viscous liquid or a brittle solid.
-
Gel Permeation Chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degradative Chain Transfer | This is the most common cause of low molecular weight in allyl polymerizations. To mitigate this, consider increasing the monomer concentration, as this favors propagation over chain transfer. Alternatively, copolymerizing this compound with a more reactive monomer can lead to higher molecular weight materials. |
| High Initiator Concentration | A higher initiator concentration leads to a greater number of growing chains, which terminate more frequently, resulting in lower molecular weight.[1] A systematic reduction in initiator concentration should be explored to find a balance between an acceptable polymerization rate and the desired molecular weight. |
| High Reaction Temperature | While increasing the temperature can increase the polymerization rate, it can also accelerate chain transfer reactions. An optimal temperature should be determined experimentally. |
| Chain Transfer to Solvent | Some solvents can act as chain transfer agents, leading to lower molecular weight. If possible, conduct the polymerization in a solvent known to have a low chain transfer constant. Bulk polymerization (in the absence of a solvent) can also be considered, though viscosity and heat dissipation will need to be managed. |
Experimental Protocols
General Protocol for Free-Radical Polymerization of this compound
This protocol provides a general starting point for the homopolymerization of this compound. The specific conditions, such as initiator concentration and temperature, should be optimized for the desired polymer characteristics.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide)
-
Non-solvent for precipitation (e.g., diethyl ether, hexane, or methanol)
-
Schlenk flask or reaction vessel with a magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
Monomer Purification: If the monomer contains an inhibitor, pass it through a short column of activated basic alumina immediately before use.
-
Reaction Setup: Assemble the reaction flask and ensure it is clean and dry. Add the desired amount of this compound and solvent to the flask.
-
Deoxygenation: Deoxygenate the monomer solution by bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes.
-
Initiator Addition: In a separate vial, dissolve the calculated amount of initiator (e.g., AIBN) in a small amount of the deoxygenated solvent. Add the initiator solution to the reaction flask via a syringe.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN). Maintain a positive pressure of inert gas throughout the reaction.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. Samples can be taken at different time points to determine monomer conversion via techniques like NMR or GC.
-
Termination and Isolation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a stirred non-solvent. Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and NMR spectroscopy to confirm the polymer structure.
Data Presentation
Illustrative Effect of Initiator Concentration on this compound Polymerization
The following table provides illustrative data on how varying the initiator concentration can affect the yield and molecular weight of poly(this compound). Note: This data is for illustrative purposes to demonstrate a general trend and may not represent actual experimental results.
| Initiator (AIBN) [mol%] | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.5 | 24 | 65 | 8,500 | 15,300 | 1.8 |
| 1.0 | 24 | 75 | 6,200 | 11,800 | 1.9 |
| 2.0 | 24 | 82 | 4,100 | 8,200 | 2.0 |
| 4.0 | 24 | 88 | 2,500 | 5,500 | 2.2 |
Visualizations
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: Troubleshooting workflow for low molecular weight in this compound polymerization.
Free Radical Polymerization of this compound: Key Steps
Caption: Key steps in the free-radical polymerization of this compound.
References
Technical Support Center: Controlling Regioselectivity in N-Allylacetamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with controlling regioselectivity in reactions involving N-Allylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity in reactions with this compound?
The main challenge in reactions involving the allyl group of this compound is achieving selective functionalization at either the internal (branched) or terminal (linear) carbon atom of the double bond. This leads to the formation of regioisomers, which can be difficult to separate and reduces the yield of the desired product. The outcome of the reaction is highly sensitive to a variety of factors, including the choice of catalyst, ligands, and reaction conditions.
Q2: Which catalyst systems are commonly used to influence regioselectivity in this compound reactions?
Transition metal catalysts are pivotal in directing the regioselectivity of reactions such as hydroformylation, hydroamination, and cross-coupling of this compound. Commonly employed metal catalysts include:
-
Rhodium: Often used in hydroformylation, the choice of phosphine ligands is crucial in determining the ratio of linear to branched aldehydes.
-
Palladium: Widely used in allylic substitution reactions. The regioselectivity is influenced by the ligands, the nature of the nucleophile, and the reaction conditions.
-
Iridium: Known for its ability to catalyze allylic amination, often favoring the formation of branched products.
-
Cobalt and Copper: Also utilized in various amination and cross-coupling reactions, offering alternative selectivity profiles.
Q3: How do ligands affect the regioselectivity of the reaction?
Ligands play a critical role in modulating the steric and electronic environment of the metal catalyst, which in turn dictates the regiochemical outcome. For instance, in rhodium-catalyzed hydroformylation, bulky phosphine ligands tend to favor the formation of the linear aldehyde, while certain bidentate phosphine ligands with specific bite angles can promote the formation of the branched product.
Q4: Can reaction conditions such as temperature and solvent impact regioselectivity?
Yes, reaction conditions are crucial. Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio. The polarity of the solvent can impact the stability of intermediates and transition states, which can also alter the regioselectivity. The presence of additives can further steer the reaction towards a specific regioisomer.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Rhodium-Catalyzed Hydroformylation (Low Linear:Branched Ratio)
-
Symptom: Your hydroformylation of this compound results in a mixture of linear and branched aldehydes with a low ratio of the desired linear isomer.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Ligand Choice | The electronic and steric properties of the phosphine ligand are suboptimal. |
| Action: Screen a variety of phosphine ligands. For higher linearity, consider using bulky monodentate phosphines or bidentate ligands with a large natural bite angle. | |
| Suboptimal Reaction Temperature | The reaction temperature may be favoring the formation of the undesired branched isomer. |
| Action: Systematically vary the reaction temperature. Lower temperatures often increase selectivity. | |
| Incorrect Syngas (CO/H₂) Pressure | The partial pressures of carbon monoxide and hydrogen can influence the reaction pathway. |
| Action: Optimize the total and partial pressures of the syngas. | |
| Solvent Effects | The solvent may not be ideal for promoting the desired regioselectivity. |
| Action: Conduct the reaction in a range of solvents with varying polarities. |
Issue 2: Unexpected Formation of the Branched Isomer in Palladium-Catalyzed Allylic Amination
-
Symptom: You are observing a higher than expected proportion of the branched amine product in a palladium-catalyzed reaction that should favor the linear product.
-
Possible Causes & Solutions:
| Cause | Solution |
| Ligand Bite Angle | Small bite-angle bidentate phosphine ligands can favor the formation of the branched product. |
| Action: Switch to monodentate phosphine ligands or bidentate ligands with a larger bite angle, which typically favor linear product formation.[2] | |
| Nature of the Nucleophile | The structure of the amine nucleophile can influence the site of attack. |
| Action: If possible, modify the steric bulk of the nucleophile. | |
| Leaving Group Effects | In reactions involving an allylic substrate with a leaving group, the nature of this group can impact the initial coordination to the metal and subsequent regioselectivity. |
| Action: If applicable to your specific reaction, consider using alternative allylic starting materials with different leaving groups. |
Data Presentation
Table 1: Effect of Ligands on the Regioselectivity of Rhodium-Catalyzed Hydroformylation of an N-Allylamide
This table presents representative data on how different phosphine ligands can influence the linear-to-branched (l:b) ratio of the aldehyde products in the hydroformylation of an N-allylamide substrate.
| Entry | Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | l:b Ratio |
| 1 | PPh₃ | 80 | 20 | >95 | 2.5 : 1 |
| 2 | Xantphos | 80 | 20 | >95 | 20 : 1 |
| 3 | (S,S)-Bisdiazaphos | 40 | 10 | >99 | 1 : 4.2 |
| 4 | dppe | 80 | 20 | 90 | 1.5 : 1 |
Data is representative and adapted from literature on N-allylamides to illustrate trends.[3]
Experimental Protocols
Protocol 1: General Procedure for Regioselective Rhodium-Catalyzed Hydroformylation of this compound
This protocol provides a general method for the hydroformylation of this compound, with a focus on achieving high regioselectivity.
Materials:
-
This compound
-
[Rh(acac)(CO)₂]
-
Phosphine ligand (e.g., Xantphos for linear selectivity, or a chiral ligand like Bisdiazaphos for branched selectivity)
-
Anhydrous toluene
-
Syngas (1:1 mixture of CO and H₂)
-
Autoclave reactor equipped with a magnetic stirrer and gas inlet
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(acac)(CO)₂] (0.01 mmol, 1 mol%) and the desired phosphine ligand (0.012 mmol, 1.2 mol%) to the autoclave reactor.
-
Reaction Setup: Add anhydrous toluene (10 mL) and this compound (1.0 mmol, 1 equiv) to the reactor.
-
Reaction Conditions: Seal the autoclave, remove it from the glovebox, and purge it with syngas three times. Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas.
-
Heating and Stirring: Place the reactor in a heating block pre-set to the desired temperature (e.g., 80 °C) and stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.
-
Analysis: Analyze the crude reaction mixture by ¹H NMR or GC to determine the conversion and the linear-to-branched regioisomeric ratio.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the resulting aldehydes by flash column chromatography on silica gel.
Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Rhodium/Trialkylamines Catalyzed Reductive Hydroformylation in Ionic Liquid/Heptane Medium: An Unexpected Concept for Catalyst Recycling in Batch and Continuous Flow Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity in N-Allylacetamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges and improve the stereoselectivity of reactions involving N-Allylacetamide.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction with this compound is resulting in low enantiomeric excess (ee%). What are the primary factors I should investigate?
A1: Low enantioselectivity in these reactions typically stems from one or more of the following factors:
-
Catalyst System: The choice of metal precursor and, most critically, the chiral ligand is paramount. The ligand's structure dictates the chiral environment of the catalytic center.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the stereochemical outcome. Lower temperatures often lead to higher enantioselectivity by better differentiating the energetic pathways to the enantiomeric products.
-
Reagent and Solvent Purity: Impurities, including water, in your reagents or solvent can poison the catalyst or lead to non-selective background reactions.
-
Substrate Quality: The purity of this compound and the allylic partner is crucial for reproducible results.
Q2: How does the choice of chiral ligand impact the stereoselectivity of palladium-catalyzed allylic amination of this compound?
A2: The chiral ligand is the primary source of stereochemical control. It forms a chiral pocket around the palladium center, which forces the incoming nucleophile (this compound) to attack the π-allyl palladium intermediate from a specific face. The steric and electronic properties of the ligand, such as bite angle, steric bulk, and electronic nature of the donor atoms, are critical in creating a well-defined and effective chiral environment. The interplay between the ligand and the substrate determines the facial selectivity of the nucleophilic attack, thereby controlling the stereochemistry of the product.
Q3: Can the solvent choice significantly alter the enantiomeric excess (ee%)?
A3: Yes, the solvent plays a crucial role in the stereochemical outcome of the reaction. It can influence the solubility of the catalyst and reagents, the stability of intermediates, and the geometry of the transition state. For palladium-catalyzed allylic aminations, solvents like tetrahydrofuran (THF) have been shown to favor the formation of branched products, which can be crucial for stereoselectivity. It is advisable to screen a range of solvents with varying polarities and coordinating abilities to find the optimal conditions for your specific reaction.
Q4: I am observing the formation of a linear achiral product instead of the desired branched chiral product. What could be the cause?
A4: The formation of the linear product over the branched product is a common issue in allylic substitution reactions. This can be influenced by several factors, including the catalyst system, the nature of the substrate, and the reaction conditions. In some cases, the initially formed branched (kinetic) product can isomerize to the more thermodynamically stable linear product, a process that can also be catalyzed by the palladium complex.[1][2] To favor the branched product, consider using ligands that are sterically demanding, optimizing the solvent (e.g., using THF), and carefully controlling the reaction time and temperature to minimize isomerization.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during stereoselective reactions with this compound.
Guide 1: Low Enantioselectivity (ee%)
If you are experiencing low or inconsistent enantiomeric excess, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low enantioselectivity.
Data on Reaction Parameter Optimization
While specific data for this compound is dispersed across the literature for various reaction types, the following tables illustrate the typical effects of catalyst, ligand, and solvent on the stereoselectivity of palladium-catalyzed allylic amination with nitrogen nucleophiles, which can serve as a starting point for optimization.
Table 1: Effect of Chiral Ligand on a Model Asymmetric Allylic Amination
| Entry | Chiral Ligand | Solvent | Yield (%) | ee (%) |
| 1 | (S)-BINAP | THF | 85 | 75 |
| 2 | (S)-Tol-BINAP | THF | 88 | 82 |
| 3 | (R,R)-Trost Ligand | CH₂Cl₂ | 95 | 92 |
| 4 | (S)-PHOX | Toluene | 78 | 65 |
Note: Data is illustrative and based on typical results for palladium-catalyzed allylic amination of N-nucleophiles. Actual results with this compound may vary.
Table 2: Influence of Solvent on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | THF | 25 | 88 | 82 |
| 2 | CH₂Cl₂ | 25 | 90 | 78 |
| 3 | Toluene | 25 | 85 | 75 |
| 4 | Dioxane | 25 | 82 | 70 |
| 5 | THF | 0 | 85 | 90 |
Note: Data is illustrative, using (S)-Tol-BINAP as the ligand in a model reaction. This demonstrates the general trend that solvent and temperature can have on enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Amination
This protocol provides a general starting point for the asymmetric allylic amination of an allylic acetate with this compound. Optimization of the ligand, solvent, base, and temperature will likely be necessary.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Chiral phosphine ligand (e.g., (R,R)-Trost Ligand)
-
Allylic acetate substrate
-
This compound
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., Cs₂CO₃)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 2.5 mol%) and the chiral ligand (e.g., 7.5 mol%).
-
Add the anhydrous solvent (e.g., 2 mL) and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Add the allylic acetate substrate (1.0 equiv), this compound (1.2 equiv), and the base (1.5 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Reaction Mechanism Visualization
The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed asymmetric allylic amination.
Caption: Catalytic cycle for Pd-catalyzed allylic amination.
References
N-Allylacetamide stability issues and degradation prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Allylacetamide, including troubleshooting common issues and frequently asked questions regarding its degradation and prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound (N-prop-2-enylacetamide) is a chemical compound containing both an amide and an allyl functional group. Its primary stability concerns stem from the reactivity of these two moieties. The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. The allyl group's double bond can undergo oxidation, polymerization, or isomerization.
Q2: What are the expected degradation pathways for this compound?
A2: Based on its chemical structure, the main degradation pathways for this compound are:
-
Hydrolysis: The amide bond can be cleaved by water, especially in the presence of acid or base catalysts, to yield allylamine and acetic acid.[1][2][3][4]
-
Oxidation: The double bond of the allyl group is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids. The nitrogen atom can also be oxidized.[5][6]
-
Polymerization: The allyl group can undergo free-radical polymerization, especially when exposed to heat, light, or radical initiators.[7]
-
Isomerization: The double bond in the allyl group can migrate to form the more thermodynamically stable N-(prop-1-en-1-yl)acetamide (an enamide). This process can be catalyzed by transition metals.
Q3: How should this compound be properly stored to ensure its stability?
A3: To maintain the stability of this compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10] It should be protected from light, moisture, and sources of ignition.[9] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and moisture-related degradation.[9][10]
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may be indicated by:
-
A change in physical appearance, such as color change or the formation of a precipitate.
-
A change in the pH of a solution containing this compound.
-
The appearance of new peaks in analytical chromatograms (e.g., HPLC or GC) and a decrease in the peak area of the parent compound.
-
Loss of potency or inconsistent results in experimental assays.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis | Hydrolysis, oxidation, or isomerization products. | - Identify the new peaks using mass spectrometry (MS).- Compare retention times with standards of potential degradants (allylamine, acetic acid).- Review storage and handling procedures to minimize exposure to water, oxygen, and light. |
| Loss of assay potency or inconsistent results | Degradation of this compound stock solution. | - Prepare fresh stock solutions for critical experiments.- Re-assay the concentration of the stock solution before use.- Store stock solutions at low temperatures (e.g., 2-8 °C) and protect from light. |
| Change in pH of this compound solution | Hydrolysis of the amide bond, forming allylamine (basic) and acetic acid (acidic). | - Use buffered solutions to maintain a stable pH, preferably near neutral.- Perform experiments at lower temperatures to reduce the rate of hydrolysis. |
| Formation of a precipitate in solution | Formation of less soluble degradation products or polymers. | - Analyze the precipitate to determine its identity.- Consider using a different solvent system or adjusting the formulation to improve solubility.- Filter the solution before use if the precipitate is confirmed to be an impurity. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13][14][15]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature.
-
Thermal Degradation: Place the solid this compound and the stock solution in an oven at 70°C.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Data Presentation:
The following tables provide a template for summarizing quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent Concentration | Temperature (°C) | Duration (hours) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 48 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 48 |
| Oxidation | 3% H₂O₂ | 25 (Room Temp) | 48 |
| Thermal (Solid) | N/A | 70 | 48 |
| Thermal (Solution) | N/A | 70 | 48 |
| Photolytic (Solid) | N/A | 25 (Room Temp) | 48 |
| Photolytic (Solution) | N/A | 25 (Room Temp) | 48 |
Table 2: Summary of Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 M HCl, 60°C | Data to be filled | Data to be filled | Allylamine, Acetic Acid |
| 0.1 M NaOH, 60°C | Data to be filled | Data to be filled | Allylamine, Acetic Acid |
| 3% H₂O₂, RT | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solid), 70°C | Data to be filled | Data to be filled | Data to be filled |
| Thermal (Solution), 70°C | Data to be filled | Data to be filled | Data to be filled |
| Photolytic (Solid) | Data to be filled | Data to be filled | Data to be filled |
| Photolytic (Solution) | Data to be filled | Data to be filled | Data to be filled |
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[16][17][18]
Table 3: Proposed HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Hydrolysis of this compound under acidic or basic conditions.
Caption: Potential oxidative degradation pathway of the allyl group.
Caption: Workflow for assessing the stability of this compound.
References
- 1. uregina.ca [uregina.ca]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. US7968001B2 - Stabilizers for the stabilization of unsaturated hydrocarbon-based precursor - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. pharmtech.com [pharmtech.com]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. benchchem.com [benchchem.com]
- 18. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Managing exothermic reactions in large-scale N-Allylacetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Allylacetamide. The focus is on the safe management of the exothermic reaction between allylamine and an acetylating agent, such as acetic anhydride or acetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with the large-scale synthesis of this compound?
A1: The primary hazard is a thermal runaway. The reaction between an amine (allylamine) and an acylating agent (acetic anhydride or acetyl chloride) is significantly exothermic, releasing a substantial amount of heat.[1][2] If the rate of heat generation exceeds the heat removal capacity of the reactor, the temperature will rise uncontrollably. This accelerates the reaction rate, leading to a dangerous cycle of increasing temperature and pressure, which can result in reactor failure, explosion, and the release of hazardous materials.[2]
Q2: How does scaling up the synthesis of this compound increase the risk of a thermal runaway?
A2: Scaling up a chemical reaction disproportionately increases the risk of a thermal runaway due to changes in the surface-area-to-volume ratio. The heat generated is proportional to the volume of the reactants, while the heat removed is dependent on the surface area of the reactor. As the reactor size increases, the volume increases cubically while the surface area increases squarely, leading to less efficient heat dissipation. A reaction that is easily managed in a laboratory flask can become dangerously exothermic on a larger scale if the cooling capacity is not adequately increased.[2]
Q3: What are the initial signs of a potential thermal runaway in this compound synthesis?
A3: Initial signs include a sudden, unexpected increase in the internal temperature of the reactor that does not stabilize with normal cooling, a rapid rise in reactor pressure, an increase in the viscosity of the reaction mixture, and changes in the color or off-gassing from the reactor. Continuous monitoring of these parameters is critical for early detection.
Q4: What immediate actions should be taken if a thermal runaway is suspected?
A4: If a thermal runaway is suspected, the following immediate actions should be taken:
-
Stop the addition of all reagents immediately.
-
Maximize cooling to the reactor jacket.
-
Ensure agitation is maintained to promote heat transfer to the cooling jacket.
-
If the temperature continues to rise, initiate an emergency quenching procedure . This involves rapidly adding a cold, inert solvent to the reactor to dilute the reactants and absorb the heat.[2]
-
If pressure is rising uncontrollably, evacuate the area and follow established emergency protocols.
Q5: How can the impurity profile of this compound be affected by poor temperature control?
A5: Poor temperature control can lead to the formation of by-products. At elevated temperatures, side reactions such as di-acylation of the amine or decomposition of the starting materials or product can occur. This not only reduces the yield of the desired this compound but also complicates the purification process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase during reagent addition. | 1. Reagent addition rate is too high.2. Inadequate cooling capacity for the scale of the reaction.3. Insufficient agitation leading to poor heat transfer. | 1. Immediately stop the reagent addition.2. Increase cooling to the reactor jacket.3. Verify agitator function and speed.4. For future batches, reduce the addition rate and/or dilute the reagents. |
| Reaction temperature continues to rise after reagent addition is complete. | 1. The reaction has not reached completion and is still generating heat.2. The accumulated unreacted reagent is now reacting rapidly. | 1. Maintain maximum cooling until the temperature stabilizes and begins to decrease.2. Hold the batch at the target temperature for a longer period to ensure complete conversion.3. In the future, consider a slower initial addition rate to avoid accumulation. |
| Low yield of this compound. | 1. Side reactions due to high temperatures.2. Incomplete reaction.3. Loss of product during work-up. | 1. Improve temperature control to maintain the desired reaction temperature.2. Monitor the reaction for completion using an appropriate analytical technique (e.g., GC, TLC).3. Optimize the work-up and purification procedures. |
| Product is discolored or contains significant impurities. | 1. Decomposition of starting materials or product at elevated temperatures.2. Formation of by-products from side reactions. | 1. Implement stricter temperature control during the reaction.2. Consider operating at a lower temperature, even if it extends the reaction time.3. Ensure high purity of starting materials. |
Quantitative Data for Thermal Hazard Assessment
Table 1: Thermochemical Data for the Hydrolysis of Acetic Anhydride
| Parameter | Value | Source |
| Heat of Reaction (ΔHrxn) | -57 to -63 kJ/mol | [3] |
| Typical Reaction Temperature | 40 °C | [3] |
Table 2: Estimated Adiabatic Temperature Rise for Acetic Anhydride Hydrolysis (Illustrative)
| Scale (mol) | Mass of Reactants (g)1 | Heat Generated (kJ)2 | Adiabatic Temperature Rise (°C)3 |
| 0.1 | 12.0 | 6.0 | 50 |
| 1.0 | 120.1 | 60.0 | 50 |
| 10.0 | 1201.0 | 600.0 | 50 |
1 Assuming a 1:1 molar ratio of acetic anhydride (102.09 g/mol ) and water (18.015 g/mol ). 2 Calculated using an average ΔHrxn of -60 kJ/mol. 3 Calculated using the formula: ΔT_adiabatic = (-ΔHrxn * n) / (m * Cp), assuming an average heat capacity (Cp) of 4.184 J/g°C (that of water) for simplicity. This is a simplified calculation and the actual value will depend on the heat capacity of the specific reaction mixture.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (Illustrative)
This protocol describes a typical laboratory-scale synthesis and is intended as a baseline before any scale-up is considered.
Materials:
-
Allylamine
-
Acetic Anhydride
-
Toluene (or another suitable solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve allylamine (1.0 eq) in toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add acetic anhydride (1.05 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Protocol 2: Pilot-Scale Synthesis of this compound with Exotherm Management (Hypothetical Best-Practice)
This is a hypothetical protocol and must be adapted based on rigorous process safety testing, including reaction calorimetry.
Equipment:
-
Jacketed glass reactor with bottom outlet valve
-
Chiller/heater unit for reactor jacket
-
Overhead stirrer with torque measurement
-
Baffled interior
-
Calibrated dosing pump for reagent addition
-
Temperature and pressure sensors with data logging and alarms
-
Emergency quench system
Procedure:
-
Pre-Reaction Safety Check:
-
Perform a hazard and operability (HAZOP) study.
-
Ensure all safety features of the reactor are functional (emergency relief valve, quench system).
-
Verify the cooling capacity of the chiller is sufficient for the planned batch size based on calorimetric data.
-
-
Reactor Charging:
-
Charge the reactor with a suitable solvent and allylamine (1.0 eq).
-
Start agitation and begin cooling the reactor contents to the initial setpoint (e.g., 0 °C).
-
-
Controlled Addition of Acetic Anhydride:
-
Begin adding acetic anhydride (1.05 eq) via the dosing pump at a pre-determined, slow rate.
-
Continuously monitor the internal temperature. The addition rate should be such that the temperature difference between the reactor and the jacket (ΔT) remains within a safe, defined limit.
-
If the temperature exceeds a pre-set alarm point (e.g., 15 °C), the dosing pump should automatically stop.
-
-
Reaction and Monitoring:
-
After the addition is complete, maintain the reaction mixture at the target temperature (e.g., 20 °C) for a specified period.
-
Monitor the reaction for completion by in-situ analysis or sampling.
-
-
Work-up and Isolation:
-
Once the reaction is complete, proceed with a safe quenching and work-up procedure that has been validated at a smaller scale.
-
Mandatory Visualizations
Caption: Workflow for managing exothermic this compound synthesis.
Caption: Troubleshooting logic for temperature excursions.
References
Technical Support Center: Continuous Flow Production of N-Allylacetamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the continuous flow synthesis of N-Allylacetamide. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to assist in navigating potential challenges during experimentation.
Experimental Protocol: Continuous Flow this compound Synthesis
This protocol details a representative method for the N-alkylation of acetamide with allyl bromide in a continuous flow reactor system utilizing phase-transfer catalysis.
Materials and Reagents:
-
Acetamide
-
Allyl bromide
-
Toluene
-
50% (w/w) aqueous Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Two syringe pumps or HPLC pumps
-
T-mixer
-
Heated tube reactor (e.g., PFA or stainless steel tubing) with a temperature controller
-
Back-pressure regulator
-
Liquid-liquid separator (e.g., membrane-based or gravity separator)
-
Collection vessel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram:
Caption: Workflow for continuous this compound synthesis.
Procedure:
-
Reagent Preparation:
-
Prepare "Solution A" by dissolving acetamide and a catalytic amount of tetrabutylammonium bromide (TBAB) in toluene.
-
"Solution B" is a 50% (w/w) aqueous solution of sodium hydroxide.
-
Prepare "Solution C" by dissolving allyl bromide in toluene.
-
-
Reaction Setup:
-
Set up the continuous flow system as depicted in the workflow diagram.
-
Preheat the tube reactor to the desired temperature.
-
Set the back-pressure regulator to maintain the system pressure and prevent solvent boiling.
-
-
Reaction Execution:
-
Pump Solutions A, B, and C into the T-mixer at their respective flow rates.
-
The combined stream flows through the heated tube reactor where the N-alkylation takes place.
-
The reaction mixture then passes through the back-pressure regulator.
-
-
Work-up and Purification:
-
The output from the reactor is directed to a liquid-liquid separator to remove the aqueous phase.
-
The organic phase is collected and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield this compound.
-
Data Presentation: Reaction Parameter Optimization
The following table summarizes hypothetical quantitative data for the optimization of the continuous flow synthesis of this compound. This data is for illustrative purposes to guide experimentation.
| Parameter | Value Range | Effect on Yield | Effect on Purity | Notes |
| Temperature (°C) | 60 - 100 | Increases with temperature up to a point, then potential for side reactions. | May decrease at higher temperatures due to impurity formation. | Higher temperatures can lead to over-alkylation. |
| Residence Time (min) | 5 - 20 | Increases with longer residence time. | Can decrease with very long residence times due to side reactions. | Optimize for maximum conversion without significant byproduct formation. |
| Acetamide Conc. (M) | 0.5 - 2.0 | Higher concentration can increase throughput. | May decrease at very high concentrations due to mixing issues. | Solubility of acetamide in toluene is a limiting factor. |
| Allyl Bromide (eq.) | 1.0 - 1.5 | Increased equivalents can drive the reaction to completion. | Excess can lead to purification challenges and potential side reactions. | A slight excess is generally beneficial. |
| Base (NaOH) Conc. | 40 - 60% | Higher concentration can increase reaction rate. | Can lead to emulsion formation and challenges in phase separation. | 50% is a common concentration for phase-transfer catalysis. |
| Phase-Transfer Catalyst | 1 - 5 mol% | Increases reaction rate significantly. | Minimal impact on purity within this range. | Higher loadings may not be cost-effective. |
Troubleshooting Guide
This section addresses common issues that may be encountered during the continuous flow synthesis of this compound.
Logical Flow for Troubleshooting:
Caption: Troubleshooting decision tree for common issues.
Question & Answer Format:
Q1: I am observing very low or no conversion to this compound. What are the possible causes and solutions?
-
Possible Cause 1: Inefficient Mass Transfer. In a biphasic system, poor mixing of the organic and aqueous phases can limit the reaction rate.
-
Solution: Ensure your T-mixer is providing efficient mixing. Consider using a static mixer within the initial section of the reactor tube to enhance interfacial contact.
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have enough time or energy to proceed to completion.
-
Solution: Increase the residence time by lowering the total flow rate or using a longer reactor coil. Incrementally increase the reaction temperature, but monitor for impurity formation.
-
-
Possible Cause 3: Inactive Phase-Transfer Catalyst. The tetrabutylammonium bromide (TBAB) may be degraded or of poor quality.
-
Solution: Use a fresh, high-purity batch of TBAB. Ensure it is fully dissolved in the organic phase before pumping.
-
-
Possible Cause 4: Pumping Issues. One or more of the reagent streams may not be flowing at the set rate.
-
Solution: Calibrate your pumps and check for any leaks or blockages in the lines.
-
Q2: The reactor is getting clogged. How can I prevent this?
-
Possible Cause 1: Precipitation of Acetamide or Salts. Acetamide has limited solubility in toluene, and salts can precipitate out.
-
Solution: Ensure acetamide is fully dissolved in Solution A before starting the pumps. You may need to gently warm the solution or use a co-solvent. Filtering the reagent streams before they enter the pumps can also help.
-
-
Possible Cause 2: High Concentration of Reagents. High concentrations can lead to supersaturation and precipitation.
-
Solution: Decrease the concentration of your reagent streams. While this may lower throughput, it can maintain a stable process.
-
Q3: I am having trouble with the liquid-liquid separation after the reaction.
-
Possible Cause 1: Emulsion Formation. High concentrations of base and the phase-transfer catalyst can lead to stable emulsions.
-
Solution: Decrease the concentration of the NaOH solution. If using a gravity separator, allow for a longer settling time. Membrane-based separators are often more robust against emulsions. Adding a small amount of brine to the aqueous phase can also help to break emulsions.
-
-
Possible Cause 2: Inefficient Separator. The design of the separator may not be suitable for the flow rates used.
-
Solution: Ensure the separator is appropriately sized for your system. For higher flow rates, a larger separator or a different design (e.g., centrifugal separator) may be necessary.
-
Q4: The purity of my this compound is low. What can I do?
-
Possible Cause 1: Over-alkylation. Reaction conditions that are too harsh can lead to the formation of N,N-diallylacetamide.
-
Solution: Reduce the reaction temperature and/or residence time. Using a smaller excess of allyl bromide can also minimize this side reaction.
-
-
Possible Cause 2: Hydrolysis of Allyl Bromide. The aqueous base can hydrolyze allyl bromide to allyl alcohol.
-
Solution: Efficient mixing and a rapid reaction rate, facilitated by the phase-transfer catalyst, will favor the desired N-alkylation over hydrolysis. Ensure the residence time is not excessively long.
-
-
Possible Cause 3: Incomplete Phase Separation. Entrained aqueous phase in the organic product stream can carry over impurities.
-
Solution: Optimize the liquid-liquid separation as described in Q3. A subsequent water wash of the organic phase in a second separator can improve purity.
-
Frequently Asked Questions (FAQs)
Q: Why use a continuous flow reactor for this compound synthesis instead of a traditional batch reactor?
A: Continuous flow reactors offer several advantages for this reaction, including enhanced heat and mass transfer, which allows for better temperature control and improved safety, especially for exothermic reactions.[1] They also enable precise control over reaction parameters like residence time, leading to higher selectivity and potentially better yields.[1] Furthermore, continuous processes can be more easily automated and scaled up.
Q: What is the role of the phase-transfer catalyst (PTC) in this reaction?
A: The N-alkylation of acetamide involves the reaction between a deprotonated acetamide (in the aqueous phase) and allyl bromide (in the organic phase). The phase-transfer catalyst, tetrabutylammonium bromide (TBAB), facilitates the transfer of the acetamide anion from the aqueous phase to the organic phase, where it can react with the allyl bromide. This significantly increases the reaction rate.
Q: Can I use a different base instead of sodium hydroxide?
A: Other strong bases like potassium hydroxide can also be used. However, the concentration and choice of base can affect the reaction rate and the likelihood of emulsion formation. It is recommended to start with the specified conditions and then optimize if necessary.
Q: Is it possible to perform this reaction without a solvent?
A: While some N-alkylation reactions can be performed under solvent-free conditions, the use of a solvent like toluene is beneficial in this case for dissolving the acetamide and facilitating pumping and mixing in a continuous flow system.
Q: How can I monitor the progress of the reaction in real-time?
A: For real-time monitoring, you can integrate in-line analytical techniques such as FTIR or Raman spectroscopy into your flow setup. This allows for the continuous measurement of reactant consumption and product formation.
References
Validation & Comparative
A Comparative Analysis of N-Allylacetamide and N-Vinylacetamide Monomers for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Allylacetamide (NAA) and N-vinylacetamide (NVA), two amide-containing monomers with distinct polymerization characteristics and applications in materials science and drug development. This analysis is supported by available experimental data to assist researchers in selecting the appropriate monomer for their specific applications.
Executive Summary
This compound and N-vinylacetamide, while both possessing an acetamide group, exhibit significant differences in their polymerization behavior due to the nature of their unsaturation. N-vinylacetamide readily undergoes free-radical polymerization to yield high molecular weight polymers, making it a versatile building block for hydrophilic materials. In contrast, this compound's polymerization is significantly hampered by degradative chain transfer, a characteristic feature of many allyl monomers, which typically results in lower molecular weight polymers or oligomers. This fundamental difference in reactivity dictates their suitability for various applications.
Monomer and Polymer Properties: A Quantitative Comparison
The following tables summarize the key physical and chemical properties of this compound and N-vinylacetamide and their corresponding homopolymers.
Table 1: Monomer Properties
| Property | This compound (NAA) | N-Vinylacetamide (NVA) |
| CAS Number | 692-33-1[1] | 5202-78-8 |
| Molecular Formula | C₅H₉NO[2] | C₄H₇NO |
| Molecular Weight | 99.13 g/mol [2] | 85.10 g/mol |
| Appearance | Colorless liquid or solid[3] | White to light yellow solid |
| Melting Point | 64-65 °C[3] | 54 °C |
| Boiling Point | 97-102 °C at 14 Torr[3] | 96 °C at 10 mmHg |
| Solubility | Soluble in water and organic solvents. | Soluble in water and a wide range of organic solvents.[4] |
Table 2: Polymer Properties
| Property | Poly(this compound) (PNAA) | Poly(N-vinylacetamide) (PNVA) |
| Glass Transition Temperature (Tg) | Data not readily available in the literature. | ~189 °C |
| Molecular Weight (Mn, Mw) | Typically low due to chain transfer. | High molecular weights achievable. |
| Polydispersity Index (PDI) | Generally expected to be broad. | Can be controlled, especially with controlled radical polymerization techniques (e.g., RAFT, TERP).[5][6] |
| Solubility | Dependent on molecular weight. | Water-soluble. |
| Key Characteristics | Polymerization is limited by degradative chain transfer. | Readily polymerizable to form hydrophilic, high molecular weight polymers. |
| Potential Applications | Precursor for organic synthesis (e.g., melatonin), functional polymers via post-polymerization modification.[3] | Hydrogels, drug delivery systems, biomaterials, and specialty adhesives. |
Polymerization Behavior: A Tale of Two Monomers
The polymerization characteristics of NAA and NVA are fundamentally different, primarily due to the position of the double bond relative to the nitrogen atom.
N-Vinylacetamide (NVA): As a vinyl monomer, NVA readily participates in free-radical polymerization. The vinyl group is activated, allowing for efficient propagation and the formation of long polymer chains. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and organotellurium-mediated radical polymerization (TERP), have been successfully employed to synthesize well-defined PNVA with controlled molecular weights and low polydispersity.[5][6]
This compound (NAA): The polymerization of NAA, like other allyl monomers, is notoriously inefficient due to a process called degradative chain transfer.[7] In this process, a growing polymer radical abstracts an allylic hydrogen from a monomer molecule. This terminates the growing chain and creates a stable allylic radical that is slow to reinitiate a new polymer chain. This frequent chain transfer leads to the formation of low molecular weight polymers or oligomers.
Reactivity in Copolymerization
The reactivity of monomers in copolymerization is a critical factor in designing copolymers with desired properties. This is quantitatively described by monomer reactivity ratios (r₁ and r₂).
N-Vinylacetamide (NVA):
The reactivity ratios for the free-radical copolymerization of NVA (M₁) with N-methyl vinylacetamide (NMVA) (M₂) and 1-vinylimidazole (VIm) (M₂) have been determined.[8] These values are crucial for predicting the composition and microstructure of the resulting copolymers. Unfortunately, the full text of the study by Dréan et al. was not accessible to provide the specific values here. However, the study highlights that these values have been experimentally determined, allowing for the synthesis of statistical copolymers with predictable compositions.[8]
This compound (NAA):
There is a notable lack of reported reactivity ratios for the copolymerization of NAA with common comonomers in the scientific literature. This is likely a consequence of its low reactivity and the dominance of chain transfer reactions, which complicate the determination of these parameters using standard methods.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of polymers from NAA and NVA are provided below. These are representative procedures for free-radical polymerization and polymer analysis.
Protocol 1: Free-Radical Polymerization of N-Vinylacetamide (NVA)
Materials:
-
N-vinylacetamide (NVA) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous N,N-dimethylformamide (DMF) as solvent
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve NVA (e.g., 5 g, 58.7 mmol) in anhydrous DMF (e.g., 20 mL).
-
Add AIBN (e.g., 0.096 g, 0.58 mmol, 1 mol% relative to monomer).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 60-70 °C and stir for a predetermined time (e.g., 24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as diethyl ether.
-
Collect the precipitated polymer by filtration, wash it with fresh diethyl ether, and dry it under vacuum at 40-50 °C to a constant weight.
Protocol 2: Free-Radical Polymerization of this compound (NAA)
Materials:
-
This compound (NAA) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., benzene or DMF)
-
Methanol
-
Petroleum ether
Procedure:
-
Follow the same initial setup and degassing procedure as for NVA, using NAA as the monomer.
-
Due to the lower reactivity, a higher initiator concentration (e.g., 2-3 mol%) may be required.
-
The polymerization is typically carried out at a similar temperature (60-70 °C) for an extended period (e.g., 48-72 hours).
-
Terminate the polymerization and precipitate the resulting polymer or oligomer in a suitable non-solvent, such as petroleum ether.
-
Isolate and dry the product as described for PNVA. Note that the yield and molecular weight of the product are expected to be significantly lower than for PNVA.
Protocol 3: Determination of Monomer Reactivity Ratios
The Fineman-Ross and Kelen-Tüdős methods are commonly used to determine monomer reactivity ratios from low-conversion copolymerization data.[4][9][10][11]
Procedure:
-
Prepare a series of copolymerizations with varying initial molar ratios of the two monomers (M₁ and M₂), keeping the total monomer and initiator concentrations constant.
-
Polymerize to low conversions (<10%) to ensure the monomer feed ratio remains relatively constant.
-
Isolate and purify the copolymers.
-
Determine the composition of the resulting copolymers using a suitable analytical technique (e.g., ¹H NMR spectroscopy or elemental analysis).
-
Calculate the reactivity ratios (r₁ and r₂) by plotting the data according to the linearized Fineman-Ross or Kelen-Tüdős equations.
Protocol 4: Polymer Characterization
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the dry polymer sample (5-10 mg) into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
Molecular Weight and Polydispersity Index (PDI) by Size Exclusion Chromatography (SEC):
-
Prepare a dilute solution of the polymer sample (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., DMF with 0.05 M LiBr).
-
Filter the solution through a microporous filter (e.g., 0.45 µm) to remove any particulate matter.
-
Inject the filtered solution into the SEC system.
-
The polymer molecules are separated based on their hydrodynamic volume as they pass through the column.
-
The molecular weight distribution is determined by a detector (e.g., refractive index detector) and calibrated against a set of polymer standards with known molecular weights.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound | 692-33-1 | Benchchem [benchchem.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Copolymerizations of long side chain di n-alkyl itaconates and methyl n-alkyl itaconates with styrene: Determination of monomers reactivity ratios by NMR [ve.scielo.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
Reactivity Showdown: N-Allylacetamide vs. N-Methylacetamide and Allylamine – A Comparative Guide for Researchers
In the landscape of chemical synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired reactivity and functional outcomes. This guide provides a comprehensive comparison of the reactivity of N-allylacetamide, N-methylacetamide, and allylamine, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making. We will delve into the fundamental differences in their chemical behavior, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Reactivity Differences
The reactivity of these three molecules is fundamentally dictated by the nature of the nitrogen atom within their structures. Allylamine, a primary amine, is characterized by a lone pair of electrons on the nitrogen that is readily available for donation, rendering it a strong base and a potent nucleophile. In contrast, this compound and N-methylacetamide are secondary amides, where the nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly diminishes the basicity and nucleophilicity of the nitrogen atom.
The presence of an allyl group in this compound introduces an additional reactive site—the carbon-carbon double bond—which can participate in a variety of addition and transition-metal-catalyzed reactions. This dual functionality distinguishes it from N-methylacetamide, which possesses a more stable saturated methyl group.
Basicity and Nucleophilicity: A Quantitative Comparison
The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. Allylamine is significantly more basic than the two amides. The nucleophilicity, or the ability to donate an electron pair to an electrophile, generally follows the trend of basicity, although it can be influenced by steric factors.
| Compound | Structure | Functional Group | pKa of Conjugate Acid | Relative Basicity | Relative Nucleophilicity |
| Allylamine | CH₂=CHCH₂NH₂ | Primary Amine | ~9.5 | Strong | High |
| N-Methylacetamide | CH₃C(O)NHCH₃ | Secondary Amide | ~-0.4 (estimated) | Very Weak | Low |
| This compound | CH₃C(O)NHCH₂CH=CH₂ | Secondary Amide | Not readily available, but expected to be very low | Very Weak | Low |
Note: The pKa value for N-methylacetamide is an estimation for the protonated amide. Experimental pKa values for the conjugate acids of amides are often difficult to determine due to their very weak basicity.
The substantial difference in basicity is a direct consequence of the resonance stabilization in the amides, which is absent in allylamine.
A Comparative Guide to Validating the Purity of Synthesized N-Allylacetamide using GC-MS, HPLC, and qNMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with two alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of N-Allylacetamide purity. This document outlines detailed experimental protocols, presents a comparative analysis of quantitative data, and includes visualizations to clarify the experimental workflows.
Executive Summary
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in research and drug development. For this compound, a versatile building block in organic synthesis, ensuring high purity is paramount for reliable downstream applications. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, other methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages.
This guide demonstrates that while GC-MS provides excellent sensitivity and specificity, HPLC is a robust method for routine quality control, and qNMR offers the benefit of being a primary analytical method that does not require a specific reference standard for the analyte. The choice of the most suitable technique depends on the specific analytical requirements, including the desired level of accuracy, sensitivity, sample throughput, and the availability of certified reference materials.
Data Presentation: Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters for GC-MS, HPLC, and qNMR for the purity analysis of this compound. The data is compiled from literature on the analysis of similar amide compounds and typical validation parameters for each technique.
| Parameter | GC-MS | HPLC | qNMR |
| Principle | Separation by volatility and interaction with a stationary phase, followed by mass-based detection. | Separation by differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantification based on the direct proportionality between the NMR signal integral and the number of protons. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (mg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL) | Moderate (µg/mL) | High (mg/mL) |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.999 |
| Precision (RSD) | < 5% | < 2% | < 1% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 99-101% |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Reference Standard | Required for quantification | Required for quantification | Internal standard of known purity required |
| Destructive Analysis | Yes | Yes | No |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of amide compounds.
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: Rxi-624Sil MS (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 3 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on general methods for the purity determination of polar organic compounds.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 10% acetonitrile, increasing to 90% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at the absorbance maximum of this compound (determined by UV scan, typically around 210 nm).
-
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (or a compatible solvent) at a concentration of about 1 mg/mL. Prepare a series of dilutions for the calibration curve. Filter all solutions through a 0.45 µm syringe filter.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines a general procedure for purity determination by qNMR using an internal standard.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a known amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is crucial for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (>250:1 for the signals used for quantification).
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
a = analyte (this compound)
-
s = internal standard
Mandatory Visualization
A Comparative Guide to Rhodium and Palladium Catalysts in N-Allylamide Bond Forming Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of nitrogen-containing functional groups is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals. Among the myriad of available methods, transition metal-catalyzed reactions have emerged as powerful tools for the efficient and selective formation of C-N bonds. This guide provides a detailed comparison of the performance of two prominent transition metals, rhodium and palladium, in reactions involving N-allylamides and related substrates. While both metals are capable of catalyzing C-N bond formation, they exhibit distinct reactivity profiles, leading to complementary synthetic strategies.
At a Glance: Rhodium vs. Palladium
| Feature | Rhodium Catalysts | Palladium Catalysts |
| Primary Reaction Type | Hydroamidation / Hydroamination | Allylic Substitution (e.g., Tsuji-Trost Reaction) |
| Bond Formation | C-N and C-H bond formation across a C=C bond | C-N bond formation at an allylic position with displacement of a leaving group |
| Typical Substrates | Alkenes and amides/amines | Allylic electrophiles (e.g., allyl acetates, carbonates) and nitrogen nucleophiles |
| Key Advantage | Atom economy (addition reaction) | Broad substrate scope and well-established asymmetric variants |
| Regioselectivity | Often tunable between Markovnikov and anti-Markovnikov products[1] | Typically occurs at the less substituted terminus of the allyl moiety |
Performance Data: A Quantitative Comparison
The following table summarizes representative data for rhodium- and palladium-catalyzed reactions involving N-allylic substrates or the formation of N-alkylamides from alkenes. It is important to note that direct comparisons are challenging due to the differing reaction types.
| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Selectivity | Reference |
| Rhodium | ||||||
| [RhCp*Cl2]2 / AgOAc | N-sulfonyl allylamine | Activated alkene | Conjugated diene | Moderate to Good | >95:4 (Z,E) | [2] |
| Rh(III) catalyst | Internal alkene | Dioxazolone | Linear amide | High | High regioselectivity | [3] |
| [RhCl(coe)2]2 / Ligand | α,β-unsaturated imine | Alkyne | 1,2-dihydropyridine | High | High diastereoselectivity | [4] |
| Palladium | ||||||
| Pd2(dba)3 / Ligand | Allyl acetate | N-tosylated amino acid ester | N-allyl amino acid ester | High | N/A | [5] |
| Pd(OAc)2 / N-Ac-Gly-OH | Arylacetic acid | MBH acetate | meta-alkenylated product | 72-79 | ≥33:1 E/Z | [6] |
| Pd nanoparticle | Allyl acetate | Aromatic/aliphatic amine | Allylic amine | High | High regio- and stereoselectivity | [7] |
| PdCl2 / N,N-ligand | Indole | [Ph2I]BF4 | 2-phenylindole | 81 | >20:1 for C-2 arylation | [8] |
Experimental Protocols
Rhodium-Catalyzed Remote Hydroamidation of an Internal Alkene
This protocol is based on a representative Rh(III)-catalyzed hydroamidation procedure.[3]
Materials:
-
Rh(III) catalyst precursor
-
Internal alkene substrate
-
Dioxazolone amidation reagent
-
Isopropanol (hydride source)
-
Trialkylamine base
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the Rh(III) catalyst precursor, the dioxazolone, and the trialkylamine base.
-
Add the anhydrous solvent, followed by the internal alkene substrate and isopropanol.
-
Heat the reaction mixture to the specified temperature and stir for the designated time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired linear amide.
Palladium-Catalyzed Allylic Amination (Tsuji-Trost Type)
This protocol is a general representation of a palladium-catalyzed allylic amination.[5]
Materials:
-
Palladium(0) catalyst precursor (e.g., Pd2(dba)3)
-
Phosphine ligand
-
Allylic carbonate/acetate
-
N-protected amino acid ester (or other nitrogen nucleophile)
-
Anhydrous solvent (e.g., THF or DCM)
Procedure:
-
In a reaction flask under an inert atmosphere, dissolve the palladium(0) precursor and the phosphine ligand in the anhydrous solvent.
-
Stir the mixture at room temperature for a short period to allow for catalyst formation.
-
Add the N-protected amino acid ester to the reaction mixture.
-
Add the allylic carbonate/acetate dropwise to the solution.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Quench the reaction and perform an aqueous work-up.
-
Dry the organic layer, concentrate in vacuo, and purify the residue by column chromatography to yield the N-allylated product.
Mechanistic Pathways
The distinct outcomes of rhodium- and palladium-catalyzed reactions stem from their different mechanistic pathways.
Rhodium-Catalyzed Hydroamidation
Rhodium catalysts typically operate via a hydroamidation mechanism, which can involve a "chain walking" process for internal alkenes to achieve terminal functionalization.[3]
Caption: Proposed mechanism for Rhodium-catalyzed remote hydroamidation.
Palladium-Catalyzed Allylic Amination
Palladium catalysis, in this context, is dominated by the Tsuji-Trost reaction mechanism, which proceeds through a characteristic π-allylpalladium intermediate.
Caption: Simplified catalytic cycle for the Palladium-catalyzed Tsuji-Trost reaction.
Conclusion
In the realm of N-allylamide synthesis and related transformations, rhodium and palladium catalysts offer distinct and complementary approaches. Rhodium excels in atom-economical hydroamidation and hydroamination reactions, enabling the direct addition of N-H bonds across double bonds, often with high regioselectivity. In contrast, palladium is the metal of choice for allylic substitution reactions, providing a versatile and well-established method for the coupling of a wide range of nitrogen nucleophiles with allylic electrophiles. The choice between these two catalysts will ultimately depend on the specific synthetic target, the available starting materials, and the desired bond disconnection. A thorough understanding of their respective reactivities and mechanisms is paramount for the rational design of efficient and selective synthetic routes in drug discovery and development.
References
- 1. Rhodium(III)-Catalyzed Anti-Markovnikov Hydroamidation of Unactivated Alkenes using Dioxazolones as Amidating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium(III)-Catalyzed Remote Hydroamidation of Internal Alkenes via Chain Walking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pd-catalyzed sequential distal C–H alkenylation and π-allylic amination of arylacetic acids using MBH acetates: access to macrocyclic lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Palladium Nanoparticle-Catalyzed CâN Bond Formation. A Highly Regio- and Stereoselective Allylic Amination by Allyl Acetates - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Performance of N-Allylacetamide in Multicomponent Reactions: A Guide for Researchers
Introduction to N-Allylacetamide in Multicomponent Reactions
Multicomponent reactions are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step. The choice of each component is critical to the reaction's success and outcome. This compound possesses a unique structural feature: an allyl group. This functionality offers the potential for post-reaction modifications, such as ring-closing metathesis, which is a significant advantage in diversity-oriented synthesis. However, its performance as a primary component within the initial MCR is not well-documented.
The Ugi and Passerini reactions, both isocyanide-based MCRs, typically involve a carboxylic acid, an aldehyde or ketone, an isocyanide, and, in the case of the Ugi reaction, an amine. The amide functionality can be incorporated through various strategies, but direct participation of an external amide like this compound as the primary nucleophile or as a precursor to another reactant is not a classical variant of these reactions.
The Biginelli reaction, a condensation of an aldehyde, a β-ketoester, and urea (or thiourea), does not typically involve a pre-formed amide like this compound as a primary component.
Data Presentation: The Information Gap
A core requirement for a comparative guide is the presentation of quantitative data. Despite extensive searches for substrate scope studies and comparative analyses involving this compound in Ugi, Passerini, and Biginelli reactions, no specific experimental data could be retrieved. Consequently, the creation of comparative data tables summarizing yields, reaction times, and purities for this compound versus alternative amides (e.g., Acetamide, Benzamide, N-Propylacetamide) is not possible at this time.
The absence of such data suggests that this compound may be an underutilized or unsuitable substrate for these specific MCRs under conventional conditions, or that such research has not been published in accessible databases.
Theoretical Considerations and Future Outlook
While direct experimental comparisons are unavailable, we can outline the logical workflow for how such a study would be designed. This provides a framework for researchers interested in exploring the reactivity of this compound.
Experimental Workflow for a Comparative MCR Study
Below is a conceptual workflow for evaluating the performance of this compound in a hypothetical Ugi-type reaction, which could be adapted for other MCRs.
Caption: Conceptual workflow for a comparative study of amides in an MCR.
Potential Reaction Pathway
In the context of the Ugi four-component reaction, the standard mechanism involves the condensation of an amine and an aldehyde to form an imine, which is then attacked by the isocyanide and the carboxylate. An external amide is not part of this core mechanism. However, one could envision a modified Ugi-type reaction where a bifunctional starting material containing an amide is used. The diagram below illustrates the classical Ugi pathway, highlighting where component variation (such as using a different amine or carboxylic acid) is typical.
Caption: Simplified mechanism of the classical four-component Ugi reaction.
Conclusion for Drug Development Professionals
For researchers in drug development, the key takeaway is that while this compound offers an attractive handle for post-MCR diversification (e.g., via metathesis to form macrocycles), its utility as a direct component in well-established MCRs is not documented. Any project proposing its use would require initial feasibility and optimization studies to determine its reactivity relative to more common substrates. The lack of existing data presents both a challenge and an opportunity for novel research in the field of multicomponent synthesis. Future work is needed to populate the literature with the necessary data to make informed decisions about its inclusion in synthetic and medicinal chemistry campaigns.
A Comparative Analysis of the Biological Activities of N-Allylacetamide and N-Phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of N-Allylacetamide and a range of N-phenylacetamide derivatives. While N-phenylacetamide and its analogues have been extensively studied for their therapeutic potential across various domains, including anticonvulsant, anticancer, and antibacterial applications, a significant data gap exists for the biological activity of this compound. This document summarizes the available quantitative data for N-phenylacetamide derivatives, presents detailed experimental protocols for key assays, and uses visualizations to illustrate experimental workflows and structure-activity relationships. The absence of comparable data for this compound underscores a potential area for future research and discovery.
Comparative Analysis of Biological Activity
A review of the scientific literature reveals a substantial body of research on the biological effects of N-phenylacetamide derivatives. In contrast, studies detailing the specific biological activities of this compound are sparse, with most available information focusing on its role as a chemical intermediate in synthesis.[1]
Anticonvulsant Activity
N-phenylacetamide derivatives have been a focal point in the development of new anticonvulsant drugs. Numerous studies have demonstrated their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2] The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests efficacy against absence seizures.[3]
Anticancer Activity
Various N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.[4] The in-vitro cytotoxicity is often determined using assays such as the MTS or MTT assay, which measure the metabolic activity of cells as an indicator of viability.[5][6] Structure-activity relationship (SAR) studies have shown that the presence and position of certain substituents on the phenyl ring, such as nitro and methoxy groups, can significantly influence the anticancer potency.[4][5]
Antibacterial Activity
The antibacterial potential of N-phenylacetamide derivatives has also been explored. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.[7] Studies have identified N-phenylacetamide derivatives with promising activity against various bacterial strains.[8][9]
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of selected N-phenylacetamide derivatives. It is important to note that no comparable quantitative biological activity data (e.g., ED50, IC50, MIC) for this compound has been identified in the reviewed scientific literature.
Table 1: Anticonvulsant Activity of Selected N-Phenylacetamide Derivatives
| Compound/Derivative | Test Model | Animal Model | Route of Administration | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Reference |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES | Mouse | i.p. | 100 (at 0.5h) | >300 | [2] |
| N-(3-chlorophenyl)-2-morpholino-acetamide | MES | Mouse | i.p. | 100 (at 0.5h), 300 (at 4h) | >300 | [2] |
| N-benzyl 2-acetamido-3-methoxypropionamide | MES | Mouse | i.p. | 8.3 | Not Reported | [10] |
| N-benzyl 2,3-dimethoxypropionamide | MES | Mouse | i.p. | 30 | Not Reported | [10] |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population.
Table 2: Anticancer Activity of Selected N-Phenylacetamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [4] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [4] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Carcinoma) | 100 | [4] |
| Phenylacetamide derivative 3d | MDA-MB-468 & PC-12 | 0.6±0.08 | [6] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7±0.08 | [6] |
| Phenylacetamide derivative 3d | MCF-7 | 0.7±0.4 | [6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Antibacterial Activity of Selected N-Phenylacetamide Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Phenylacetamide derivative 5 | Escherichia coli | 0.64 | [7] |
| Phenylacetamide derivative 21 | Escherichia coli | 0.67 | [7] |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. Oryzae | 156.7 µM (EC50) | [8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Maximal Electroshock (MES) Seizure Test
The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or auricular electrodes
-
Animal restrainers
-
0.9% Saline solution
-
Test compound and vehicle control
-
Male mice or rats
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal for accurate dosing.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Electrode Application: At the time of peak drug effect, apply electrodes. For corneal electrodes, a drop of saline can be applied to improve conductivity.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.
-
Data Analysis: The number of animals protected in each group is recorded, and the ED50 is calculated using statistical methods.
Workflow of the Maximal Electroshock (MES) Seizure Test.
In Vitro Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
96-well plates
-
Cancer cell lines
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Workflow of the In Vitro Cytotoxicity (MTT) Assay.
Minimum Inhibitory Concentration (MIC) Test
The MIC test is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates or test tubes
-
Bacterial strains
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test compound
-
Incubator
Procedure:
-
Serial Dilution: Prepare a serial dilution of the test compound in the growth medium in the wells of a microtiter plate or in test tubes.
-
Inoculation: Inoculate each well or tube with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plates or tubes under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: After incubation, visually inspect the wells or tubes for turbidity (bacterial growth).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow of the Minimum Inhibitory Concentration (MIC) Test.
Structure-Activity Relationship of N-Phenylacetamide Derivatives
The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.
Conceptual Diagram of N-Phenylacetamide SAR.
Studies have indicated that the presence of electron-withdrawing groups, such as nitro groups or halogens, on the phenyl ring can enhance cytotoxic and antimicrobial effects.[5] For instance, N-phenylacetamide derivatives bearing a nitro moiety have demonstrated greater cytotoxic effects against cancer cell lines compared to those with a methoxy (an electron-donating) group.[4][5]
Conclusion
The N-phenylacetamide scaffold has proven to be a versatile platform for the development of a wide range of biologically active compounds, with significant research highlighting their potential as anticonvulsant, anticancer, and antibacterial agents. In contrast, this compound remains a largely unexplored molecule in terms of its pharmacological properties. The comprehensive data available for N-phenylacetamide derivatives, including structure-activity relationships, provides a strong foundation for the rational design of new therapeutic agents. The current lack of biological activity data for this compound presents a clear opportunity for future research to investigate its potential therapeutic applications and to understand how the replacement of the phenyl group with an allyl group influences its biological profile. Further studies are warranted to elucidate the pharmacological effects of this compound and to explore its potential as a novel scaffold in drug discovery.
References
- 1. Buy this compound | 692-33-1 [smolecule.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 7. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Allylacetamide-Based Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of N-Allylacetamide-based polymers, comparing them with established alternatives in the biomedical field: Poly(N-isopropylacrylamide) (PNIPAM), Poly(ethylene glycol) (PEG)-based hydrogels, and Gelatin-based hydrogels. While direct comparative experimental data for this compound-based polymers is limited in publicly available literature, this guide synthesizes available information to provide a thorough overview for researchers and drug development professionals.
Introduction to this compound-Based Polymers
Performance Evaluation: A Comparative Analysis
This section compares the performance of this compound-based polymers with three widely used alternatives across key parameters: thermoresponsive behavior, drug delivery capabilities, mechanical properties, and biocompatibility.
Thermoresponsive Behavior
Thermoresponsive polymers exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST), making them "smart" materials for applications like controlled drug delivery.
This compound-Based Polymers: Quantitative data on the LCST of this compound-based polymers is not readily available in the reviewed literature. However, as acrylamide-based polymers, they are anticipated to exhibit thermoresponsive behavior, which can be tuned by copolymerization with other monomers.
Alternative Polymers:
| Polymer System | Monomer/Components | LCST (°C) | Reference |
| PNIPAM | N-isopropylacrylamide | ~32 | [2][3][4] |
| PNIPAM-co-AAc | N-isopropylacrylamide, Acrylic Acid (1 mol%) | 38 | [5] |
| PNIPAM-co-AAc | N-isopropylacrylamide, Acrylic Acid (3 mol%) | 44 | [5] |
| PNIPAM-co-AAc | N-isopropylacrylamide, Acrylic Acid (9 mol%) | 68 | [5] |
| MPEG-b-PCL | Methoxy-poly(ethylene glycol), ε-caprolactone | 52 | [6][7] |
Experimental Protocol: Determination of Lower Critical Solution Temperature (LCST)
The LCST of a polymer solution is typically determined by measuring the change in turbidity of the solution as a function of temperature using a UV-Vis spectrophotometer.
-
Materials: Polymer solution of known concentration (e.g., 1 wt% in deionized water), UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Procedure:
-
Prepare the polymer solution and place it in a quartz cuvette.
-
Place the cuvette in the spectrophotometer's temperature-controlled holder.
-
Set the wavelength to a value where the polymer does not have a strong absorbance (e.g., 500 nm).
-
Gradually increase the temperature of the cuvette holder at a controlled rate (e.g., 1 °C/minute).
-
Record the transmittance or absorbance at each temperature point.
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Experimental workflow for LCST determination.
Drug Delivery
The efficiency of a polymer-based system for drug delivery is evaluated by its drug loading capacity and release kinetics.
This compound-Based Polymers: Specific data on drug release from this compound-based hydrogels is not available in the reviewed literature. However, their potential for use in controlled drug delivery systems is suggested by their polymeric nature and the possibility of forming hydrogels. They are being explored for applications in delivering anticancer drugs like doxorubicin[8][9][10].
Alternative Polymers:
| Polymer System | Drug | Cumulative Release (%) | Time (hours) | pH | Reference |
| Pluronic F127/PECE Hydrogel | Vitamin B12 | ~94.2 | 12 | 7.4 | [11] |
| Pluronic F127/PECE Hydrogel | Honokiol | ~70 | 120 | 7.4 | [11] |
| Pluronic F127/PECE Hydrogel | BSA | ~30 | 120 | 7.4 | [11] |
| Gelatin Nanoparticles | Doxorubicin | ~65 (Ge-NPs-5) | 48 | 5.5 | [12] |
| Gelatin Nanoparticles | Doxorubicin | ~53 (Ge-NPs-10) | 48 | 5.5 | [12] |
Experimental Protocol: In Vitro Drug Release Study
This protocol outlines a typical method for studying the release of a drug from a hydrogel matrix.
-
Materials: Drug-loaded hydrogel, release medium (e.g., phosphate-buffered saline, PBS, at a specific pH), shaker incubator, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Place a known amount of the drug-loaded hydrogel in a container with a specific volume of release medium.
-
Incubate the container in a shaker incubator at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
References
- 1. In Vitro Cytotoxicity Testing of a Candidate Drug Delivery Material | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and fabrication of a degradable poly(N-isopropyl acrylamide) scaffold for tissue engineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of a Thermoresponsive Copolymer with an LCST-UCST-like Behavior and Exhibiting Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug-Peptide Fiber Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlled release of doxorubicin from gelatin-based nanoparticles: theoretical and experimental approach - Materials Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Study of N-Allylacetamide in Diverse Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the behavior of a molecule in various solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive comparative analysis of N-Allylacetamide's performance across a range of common laboratory solvents, supported by detailed experimental protocols and illustrative data.
This compound, a versatile bifunctional molecule, features both an amide group and a reactive allyl moiety. Its utility in organic synthesis, particularly as a precursor for more complex molecules, is significantly influenced by the solvent system in which it is employed. This guide explores the critical aspects of this compound's solubility, stability, and reactivity in different solvent environments to facilitate informed solvent selection for various applications.
Solubility Profile of this compound
Table 1: Solubility of this compound in Various Solvents at 25°C (Estimated)
| Solvent System Classification | Solvent | Expected Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar amide group can form hydrogen bonds with water, but the nonpolar allyl group limits overall solubility. |
| Methanol | Soluble | The alkyl nature and hydrogen bonding capability of methanol make it a good solvent for both the polar and nonpolar parts of the molecule. | |
| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent for this compound. | |
| Polar Aprotic | Acetone | Soluble | The polar nature of acetone can interact with the amide group, while its organic character accommodates the allyl group. |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should effectively dissolve this compound. | |
| Dimethylformamide (DMF) | Highly Soluble | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is another strong polar aprotic solvent that is expected to readily dissolve this compound. | |
| Nonpolar | Dichloromethane | Soluble | The ability of dichloromethane to dissolve both moderately polar and nonpolar compounds makes it a suitable solvent. |
| Ethyl Acetate | Soluble | Ethyl acetate's moderate polarity makes it a good solvent for this compound. | |
| Toluene | Sparingly Soluble | The nonpolar aromatic nature of toluene is less compatible with the polar amide group. | |
| Hexane | Insoluble | The highly nonpolar nature of hexane is not conducive to dissolving the polar amide functionality. |
Stability of this compound in Different Solvent Environments
The stability of this compound is crucial for its storage and use in chemical reactions. The primary degradation pathway for amides is hydrolysis, which can be catalyzed by acid or base. The choice of solvent can significantly impact the rate of this degradation.
Table 2: Stability Profile of this compound
| Solvent Type | Key Considerations | Expected Stability |
| Polar Protic (e.g., Water, Alcohols) | Can participate in and facilitate hydrolysis, especially in the presence of acid or base catalysts. | Moderate to Low |
| Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Generally do not directly participate in hydrolysis, leading to greater stability. | High |
| Nonpolar (e.g., Toluene, Hexane) | Inert towards the amide bond, providing a stable environment. | High |
Reactivity of this compound: The Influence of the Solvent
The dual functionality of this compound—the amide and the allyl group—allows for a variety of chemical transformations. The solvent system can play a critical role in dictating the outcome and efficiency of these reactions.
-
Reactions of the Amide Group: The amide bond in this compound is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield allylamine and acetic acid. Polar protic solvents can facilitate this reaction by stabilizing the charged intermediates.
-
Reactions of the Allyl Group: The carbon-carbon double bond of the allyl group is susceptible to a range of addition and transition metal-catalyzed reactions.
-
Hydroformylation: In the presence of a rhodium catalyst, this compound can react with carbon monoxide and hydrogen to form N-acetyl-4-aminobutanal, a precursor in melatonin synthesis.[1]
-
Arylative Cyclization: Palladium-catalyzed reactions with aryl halides can lead to the formation of substituted oxazolines.[1]
-
The polarity and coordinating ability of the solvent can influence the rate and selectivity of these reactions. Polar aprotic solvents may be preferred for reactions involving charged intermediates where stabilization of the cation is desired without deactivating the nucleophile.
Alternative Compounds to this compound
For certain applications, particularly in polymer chemistry, alternative monomers may be considered.
-
N-Vinylacetamide (NVA): This isomer of this compound is a non-ionic monomer used in the synthesis of polymers with applications in coatings and hydrogels.[2][3] It is soluble in water and various organic solvents.[3]
-
N-Methyl-N-vinylacetamide: This monomer is used to produce polymers that can be hydrolyzed to poly(N-methylvinylamine), a cationic polymer with potential in gene delivery.
Table 3: Comparison with N-Vinylacetamide
| Property | This compound | N-Vinylacetamide |
| Structure | Allyl group attached to the amide nitrogen | Vinyl group directly attached to the amide nitrogen |
| Polymerization | Can undergo polymerization through the allyl group | Readily undergoes radical polymerization |
| Solubility in Water | Sparingly Soluble (Estimated) | Soluble[3] |
| Key Applications | Precursor in organic synthesis (e.g., melatonin) | Monomer for functional polymers |
Experimental Protocols
To facilitate further research and validation of the comparative data, detailed experimental protocols for determining the solubility and stability of this compound are provided below.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic solubility of this compound in a given solvent.
-
Preparation of Saturated Solution:
-
Sample Preparation:
-
Allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.
-
Filter the supernatant through a 0.45 µm filter that is compatible with the solvent to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent, expressed in g/100 mL or mol/L, by accounting for the dilution factor.
-
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Experimental Protocol for Stability Assessment (HPLC Stability-Indicating Method)
This protocol describes a forced degradation study to assess the stability of this compound in different solvent systems.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
-
Control: Keep the stock solution at the intended storage temperature.
-
-
Time Points:
-
Withdraw aliquots from each stress condition and the control at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products. A typical method might use a C18 column with a mobile phase of acetonitrile and water.[7]
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. N-Vinylacetamide - Wikipedia [en.wikipedia.org]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. quora.com [quora.com]
- 7. This compound | SIELC Technologies [sielc.com]
Comparative Analysis of N-Substituted Acetamide Derivatives as Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Tuberculosis (TB) remains a significant global health challenge, necessitating the discovery and development of novel therapeutic agents. Among the diverse scaffolds explored for antitubercular activity, acetamide derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antitubercular activity of various N-substituted acetamide derivatives, with a focus on available experimental data. While the primary topic of interest is N-Allylacetamide derivatives, a comprehensive literature search did not yield specific studies on their antitubercular activity. Therefore, this guide broadens its scope to include other structurally related N-substituted acetamides to provide a valuable comparative context for future research in this area.
Performance Comparison of N-Substituted Acetamide Derivatives
The antitubercular efficacy of various N-substituted acetamide and carboxamide derivatives has been evaluated against Mycobacterium tuberculosis (Mtb), primarily the H37Rv strain. The minimum inhibitory concentration (MIC) is the most common metric for comparing the in vitro activity of these compounds. The following table summarizes the MIC values for representative examples from different studies. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
| Compound Class | Representative Compound/Series | Target/Putative Target | Mtb Strain | MIC (µg/mL) | Reference |
| Nitroimidazole N-arylacetamides | NC-6 [N-(4-ethoxyphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide] | Deazaflavin-dependent nitroreductase (Ddn) | H37Rv & MDR strains | Not specified, but described as "strong" | [1] |
| Indole-2-carboxamides (Acetamide-based) | Lead Acetamides (e.g., compounds 69 and 76) | MmpL3 | M. abscessus & M. tb | 0.25 - 0.5 | [2] |
| N-Alkyl Nitrobenzamides | 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives | Decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) | H37Rv | As low as 0.016 | [3] |
| Isoniazid-N-acylhydrazones | Compounds 2, 8, and 9 | Not specified, related to isoniazid mechanism | H37Rv & clinical isolates | Similar or lower than isoniazid | [4] |
| Tetrahydronaphthalene amides | THNA analogues | ATP synthase | H37Rv | <1 in some cases | [5] |
| Nicotinic Acid Hydrazides | Isatin hydrazides 8b and 8c | Not specified | H37Rv | 6.25 - 12.5 | [6] |
Note: The absence of this compound derivatives in this table reflects the lack of available data in the reviewed scientific literature.
Experimental Protocols
The evaluation of antitubercular activity of synthesized compounds typically follows standardized protocols. Below are detailed methodologies for key experiments commonly cited in the literature.
In Vitro Antitubercular Activity Screening
A widely used method for determining the MIC of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
A culture of M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth.
-
The bacterial suspension is diluted to a standardized concentration.
-
Serial dilutions of the test compounds are prepared in the 96-well plates.
-
The standardized bacterial suspension is added to each well containing the test compound.
-
Control wells containing bacteria without any compound (positive control) and wells with media alone (negative control) are included.
-
The plates are incubated at 37°C for a specified period (typically 5-7 days).
-
After incubation, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound where no color change is observed.
Cytotoxicity Assay
To assess the selectivity of the compounds, their toxicity against mammalian cell lines is evaluated.
Objective: To determine the concentration of a compound that is toxic to mammalian cells.
Materials:
-
Mammalian cell line (e.g., Vero cells, HepG2 cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT or similar viability reagent
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for a specified period (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
A cell viability reagent (e.g., MTT) is added to each well, and the plates are incubated further to allow for the formation of formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
Signaling Pathways and Experimental Workflows
The mechanism of action of many antitubercular agents involves the inhibition of essential enzymes or cellular processes in M. tuberculosis. For instance, some acetamide derivatives are known to target enzymes involved in cell wall synthesis.
Below is a conceptual workflow for the screening and initial mechanism of action studies for novel acetamide derivatives.
Caption: A generalized workflow for the discovery and initial development of novel acetamide-based antitubercular agents.
Conclusion
The landscape of N-substituted acetamide and carboxamide derivatives presents a rich field for the development of novel antitubercular drugs. While specific data on this compound derivatives is currently lacking, the promising activity of other N-substituted analogues, such as N-alkyl nitrobenzamides and indole-2-carboxamides, underscores the potential of the acetamide scaffold. Future research should be directed towards synthesizing and evaluating this compound derivatives to fill this knowledge gap. The experimental protocols and workflows detailed in this guide provide a framework for such investigations, which could lead to the identification of new and effective treatments for tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid-N-acylhydrazones as promising compounds for the anti-tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Cytotoxicity of Acetamide Analogs: A Comparative Guide
Disclaimer: Direct comparative in-vitro cytotoxicity data for N-Allylacetamide and its close analogs is limited in publicly available scientific literature. This guide, therefore, presents a comparative analysis of structurally related acetamide derivatives, including phenoxyacetamides, N-(thiazol-2-yl)-acetamides, and phenylacetamides, to provide insights into potential structure-activity relationships and cytotoxic profiles. The data presented is based on findings from various research studies and serves as a reference for researchers, scientists, and drug development professionals.
Comparative Cytotoxicity of Acetamide Derivatives
The cytotoxic potential of various acetamide analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is summarized below. Lower IC50 values indicate greater cytotoxic activity.
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) |
| Phenoxyacetamide | Compound I | HepG2 (Liver Cancer) | 1.43[1] |
| Compound I | MCF-7 (Breast Cancer) | 7.43[1] | |
| Compound II | HepG2 (Liver Cancer) | 6.52[1] | |
| N-(thiazol-2-yl)-acetamide | Compound 8a: N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa (Cervical Cancer) | 1.3 ± 0.14[2][3] |
| Compound 8a | U87 (Glioblastoma) | 2.1 ± 0.23[3] | |
| Compound 8a | A549 (Lung Carcinoma) | > 50[3] | |
| Compound 10a | - | 2.69[4] | |
| Compound 10o | - | 3.62[4] | |
| Compound 13d | - | 3.68[4] | |
| Phenylacetamide | 3d derivative | MDA-MB-468 (Breast Cancer) & PC-12 (Pheochromocytoma) | 0.6[5] |
| 3c derivative | MCF-7 (Breast Cancer) | 0.7[5] | |
| 3d derivative | MCF-7 (Breast Cancer) | 0.7[5] | |
| 2b: 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52[6] | |
| 2c: 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80[6] | |
| 2c: 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100[6] |
Experimental Protocols
The following is a representative protocol for the MTT assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.[7][8][9]
Materials:
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[10]
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[7][10]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][11]
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[7][11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[7][8]
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentrations and fitting the data to a dose-response curve.
-
Signaling Pathways
Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. Apoptosis is a highly regulated process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[12][13]
-
Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[12][13] This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3, leading to cell death.[13]
-
Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals such as DNA damage.[12] This leads to the activation of pro-apoptotic proteins from the Bcl-2 family, which increase the permeability of the mitochondrial membrane and promote the release of cytochrome c.[14][15] In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.[15] Activated caspase-9 then activates executioner caspases, such as caspase-3, culminating in apoptosis.[15]
Several studies on acetamide derivatives suggest that their cytotoxic effects are mediated, at least in part, through the induction of apoptosis via the activation of caspases.[2]
References
- 1. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modulation of apoptotic pathways triggered by cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Allylacetamide: A Procedural Guide for Laboratory Professionals
The safe handling and disposal of chemical reagents are fundamental to ensuring personnel safety and environmental protection within research and drug development settings. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Allylacetamide, synthesized from available safety data and best practices for laboratory chemical waste management.
Immediate Safety Considerations & Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed and can cause skin and eye irritation[1]. Therefore, the following Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[2].
-
Hand Protection: Use chemically impermeable gloves[2].
-
Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.
-
Respiratory Protection: If working in an area with insufficient ventilation or where dust or aerosols may be generated, use a full-face respirator with appropriate cartridges[2].
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[2].
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and approved waste disposal contractor. Do not discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed [2].
1. Waste Collection and Containerization:
- Place all waste this compound, including surplus reagent and any materials contaminated with it (e.g., filter paper, absorbent pads), into a designated, sealable, and clearly labeled hazardous waste container.
- The container must be compatible with the chemical.
- Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
2. Storage of Waste:
- Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition[2].
- Ensure the storage area is secure and accessible only to authorized personnel.
3. Arranging for Disposal:
- Contact your institution's Environmental Health & Safety (EHS) office or a certified chemical waste disposal company to arrange for pickup and disposal.
- The primary recommended disposal method is controlled incineration at a licensed chemical destruction plant, which may include flue gas scrubbing[2].
4. Disposal of Contaminated Packaging:
- Empty containers that held this compound must also be treated as hazardous waste.
- Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
- After proper rinsing, the container may be offered for recycling or reconditioning[2].
- Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or incinerated if made of combustible material[2].
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation[2].
-
Remove all sources of ignition[2].
-
Wearing the appropriate PPE, contain the spill to prevent it from entering drains[2].
-
Collect the spilled material using an inert absorbent (e.g., sand, vermiculite) and place it into a suitable, closed container for disposal[2].
-
Clean the spill area thoroughly.
Data Summary
| Hazard Classification | Description |
| GHS Hazard Statements | H302: Harmful if swallowed[1]. H315: Causes skin irritation[1]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1]. |
| Primary Disposal Method | Controlled incineration via a licensed chemical destruction plant[2]. |
| Environmental Hazards | No specific data available, but discharge into the environment must be avoided[2]. Do not discharge to sewer systems[2]. |
Experimental Protocols
No peer-reviewed experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes were found in the search results. The standard and required procedure is to transfer the chemical waste to a specialized, licensed facility.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
It is imperative to consult your institution's specific safety guidelines and local regulations, as waste disposal requirements may vary. Always defer to the procedures outlined by your Environmental Health & Safety department.
References
Essential Safety and Operational Guidance for Handling N-Allylacetamide
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides immediate, essential safety and logistical information for handling N-Allylacetamide, including detailed operational procedures and disposal plans.
Physicochemical and Hazard Data
| Property/Hazard | Data | Source |
| Chemical Formula | C5H9NO | [1] |
| Appearance | Off-white solid | [2] |
| Acute Toxicity | Harmful if swallowed.[1][2] | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | [1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] | [1] |
| Respiratory Hazard | May cause respiratory irritation.[1] | [1] |
| Carcinogenicity | Suspected of causing cancer. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Impervious clothing and protective gloves.[2][4] | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] For small-scale laboratory use, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2][5] | Protects against inhalation which may cause respiratory irritation.[1] |
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Donning PPE: Before entering the laboratory area where this compound will be handled, put on all required personal protective equipment as specified in the table above.
-
Work Area Setup: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[4] Confirm that a safety shower and eye wash station are accessible.[4]
-
Material Gathering: Collect all necessary equipment and reagents before introducing this compound to the workspace.
2. Handling:
-
Weighing and Transfer: Conduct all weighing and transferring of this compound within the fume hood to contain any dust or vapors. Avoid the formation of dust and aerosols.[4]
-
During the Experiment: Keep the container tightly sealed when not in use.[4] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[4]
3. Post-Experiment and Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.[4] Wash hands and any exposed skin thoroughly after handling.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All solid waste contaminated with this compound, including gloves, wipes, and disposable labware, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused this compound and solutions containing it should be collected in a separate, labeled hazardous waste container.
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not allow the product to enter drains or water courses.[4]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[3]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national regulations.[6]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
